2,4-Dimercaptophenol
Description
BenchChem offers high-quality 2,4-Dimercaptophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimercaptophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(sulfanyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS2/c7-5-2-1-4(8)3-6(5)9/h1-3,7-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTWSPVMZDUPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)S)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Landscape of Substituted Phenols: A Technical Guide to 2,4-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug discovery, the precise identification and sourcing of substituted phenols are critical. This guide addresses an initial inquiry into 2,4-Dimercaptophenol and, through a comprehensive search, pivots to a detailed exploration of a closely related and commercially available compound, 2,4-Dimethylphenol. This resource serves as a practical guide for researchers navigating the complexities of chemical nomenclature, sourcing, and application of substituted phenols.
The Elusive 2,4-Dimercaptophenol: A Case Study in Chemical Identification
Initial searches for "2,4-Dimercaptophenol" did not yield a specific Chemical Abstracts Service (CAS) number or consistent supplier information. This suggests that 2,4-Dimercaptophenol is either an exceptionally rare compound with limited publicly available data or that the nomenclature may be imprecise. This scenario is not uncommon in chemical research and highlights the importance of verifying compound identity through multiple databases and naming conventions.
In such cases, researchers should consider the possibility of alternative names (e.g., phenol-2,4-dithiol) or the potential for the compound to be a novel, uncharacterized molecule. For the purposes of this guide, we will focus on a structurally related and well-documented alternative that is readily available for research and development: 2,4-Dimethylphenol .
2,4-Dimethylphenol: A Profile
CAS Number: 105-67-9[1][2][3][4][5][6]
Synonyms: 2,4-Xylenol, m-Xylenol, 4-Hydroxy-m-xylene[1][2][5][6]
2,4-Dimethylphenol is an aromatic organic compound that is a derivative of phenol with two methyl groups attached to the benzene ring. It is a versatile intermediate in the chemical industry with a range of applications.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C8H10O[2][6] |
| Molecular Weight | 122.16 g/mol [1][6] |
| Appearance | Colorless crystalline solid or liquid |
| Melting Point | 22-23 °C[2] |
| Boiling Point | 211-212 °C[2] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether.[2] |
Supplier Availability
2,4-Dimethylphenol is readily available from a variety of chemical suppliers. Researchers can procure this compound in various purities and quantities to suit their specific needs.
| Supplier | Product Name | Purity |
| Sigma-Aldrich | 2,4-Dimethylphenol | ≥98.0% |
| Tokyo Chemical Industry (TCI) | 2,4-Dimethylphenol | >98.0%(GC)[5] |
| Ottokemi | 2,4-Dimethylphenol, 98% | 98%[3] |
| ChemicalBook | 2,4-Dimethylphenol | Varies by supplier[2] |
Synthesis and Industrial Production
The commercial production of 2,4-dimethylphenol is primarily achieved through its isolation from the cresol fraction of coal tar or petroleum.[7] This process involves fractional distillation to separate the various phenolic compounds, followed by extraction and purification steps to yield high-purity 2,4-dimethylphenol.[7]
A laboratory-scale synthesis can be achieved through the sulfonation, salting out, alkali melting, and subsequent acidification of m-xylene.
Diagram: Conceptual Synthesis Workflow
Caption: A simplified workflow for the synthesis of 2,4-Dimethylphenol from m-xylene.
Applications in Research and Industry
2,4-Dimethylphenol serves as a crucial building block and intermediate in various sectors:
-
Antioxidants: It is a key precursor in the manufacture of antioxidants, which are vital for stabilizing polymers like polypropylene and polyethylene.
-
Pharmaceuticals and Agrochemicals: This compound is utilized in the synthesis of certain active pharmaceutical ingredients and as a disinfectant in agricultural applications.[7]
-
Dyes and Resins: It finds use in the production of dyestuffs and specialty modified phenolic resins.
-
Fragrances: 2,4-Dimethylphenol is also used as a perfuming agent in the cosmetics industry.[3]
Safety and Handling
As with all phenolic compounds, 2,4-Dimethylphenol must be handled with appropriate safety precautions in a laboratory or industrial setting.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8]
-
Handling: Avoid contact with skin and eyes, and prevent inhalation of vapor or mist.[8] Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.
Diagram: Laboratory Safety Protocol
Caption: A workflow for the safe handling of 2,4-Dimethylphenol in a laboratory setting.
Conclusion
While the initial target, 2,4-Dimercaptophenol, remains elusive in common chemical databases, this guide provides a comprehensive overview of a readily available and industrially significant alternative, 2,4-Dimethylphenol. For researchers, the journey of chemical inquiry often involves such pivots. A thorough understanding of nomenclature, coupled with diligent database searching and a willingness to explore related compounds, is paramount to successful research and development. This technical guide serves as a valuable resource for navigating the complexities of substituted phenols and underscores the importance of adaptability in scientific exploration.
References
-
2,4-Dimethylthiophenol | CAS#:13616-82-5 | Chemsrc. (2025, August 24). Retrieved from [Link]
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Cas 13616-82-5,2,4-Dimethylbenzenethiol | lookchem. (n.d.). Retrieved from [Link]
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Synthesis of 2,4-D and MCPA. (n.d.). Retrieved from [Link]
- DE4223979C2 - Process for the preparation of 2,4-dimethylphenol - Google Patents. (n.d.).
-
2,4-Dimethylphenol, 98% 105-67-9 - Manufacturers & Suppliers in India with worldwide shipping. - Ottokemi. (n.d.). Retrieved from [Link]
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2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem. (n.d.). Retrieved from [Link]
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2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem. (n.d.). Retrieved from [Link]
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The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. - ResearchGate. (n.d.). Retrieved from [Link]
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2,4-dimethylphenol - AERU - University of Hertfordshire. (2025, November 3). Retrieved from [Link]
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- 8. Home | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-depth Technical Guide to the Solubility of 2,4-Dimercaptophenol in Organic Solvents versus Water
Abstract
The solubility of an active pharmaceutical ingredient or key chemical intermediate is a critical physicochemical property that governs its behavior in various scientific and industrial processes, from chemical synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-dimercaptophenol, a molecule of significant interest due to its reactive thiol and hydroxyl functionalities. We will explore the theoretical underpinnings of its solubility, juxtapose its behavior in aqueous and diverse organic media, and provide robust experimental protocols for empirical determination. This document is intended to serve as a foundational resource for scientists and researchers, enabling informed solvent selection and optimization of processes involving this versatile compound.
Introduction: The Chemical Identity and Significance of 2,4-Dimercaptophenol
2,4-Dimercaptophenol is an aromatic compound featuring a phenol backbone substituted with two thiol (-SH) groups at positions 2 and 4. This unique trifunctional structure—possessing acidic hydroxyl and thiol groups alongside a nonpolar benzene ring—imparts a complex and fascinating solubility profile. Understanding this profile is not merely an academic exercise; it is paramount for its practical application. In drug development, solubility dictates the choice of solvents for reaction media, crystallization, and formulation. For materials science and chemical synthesis, solvent selection impacts reaction kinetics, yield, and the ease of product isolation.
This guide moves beyond simple data presentation to explain the fundamental principles governing the solubility of 2,4-dimercaptophenol, providing a predictive framework and actionable experimental methodologies.
The Theoretical Framework: Why and How 2,4-Dimercaptophenol Dissolves
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution is favored when the energy gained from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's self-associated structure.[1]
The Principle of "Like Dissolves Like"
This adage remains a powerful, albeit qualitative, predictor of solubility.[2][3] 2,4-Dimercaptophenol is an amphiphilic molecule, possessing both polar (hydrophilic) and non-polar (hydrophobic) characteristics.
-
Polar Nature : The hydroxyl (-OH) and two thiol (-SH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This suggests a strong affinity for polar solvents.
-
Non-Polar Nature : The benzene ring is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.[4]
The ultimate solubility in any given solvent is a result of the interplay between these competing characteristics.
The Critical Role of Acidity and pH
Both the phenolic hydroxyl group and the thiol groups are acidic. The pKa of a typical phenol is around 10, while aromatic thiols have pKa values in the range of 6-8.[5][6] This acidity is a dominant factor in its aqueous solubility.
-
In Neutral Water (pH ≈ 7) : The molecule will exist predominantly in its neutral, protonated form. Its solubility is expected to be limited due to the hydrophobic nature of the benzene ring.
-
In Basic Aqueous Solutions (e.g., 5% NaOH, pH > 12) : At high pH, the acidic protons of the hydroxyl and thiol groups will be abstracted, forming the corresponding phenolate and thiolate anions. This ionization introduces a formal charge, drastically increasing the molecule's polarity and leading to a significant surge in aqueous solubility through strong ion-dipole interactions with water molecules.[4][7] This is a classic and critical behavior for acidic organic compounds.
The diagram below illustrates this pH-dependent equilibrium.
Caption: pH-dependent ionization of 2,4-dimercaptophenol.
A Quantitative View: Hansen Solubility Parameters (HSP)
For a more refined prediction, the Hansen Solubility Parameter (HSP) model can be employed. This model deconstructs the total Hildebrand solubility parameter (δ) into three components:
-
δd : Energy from dispersion forces (non-polar).
-
δp : Energy from dipolar intermolecular forces (polar).
The principle states that substances with similar HSP values are likely to be miscible.[9] While experimentally determined HSP values for 2,4-dimercaptophenol are not readily published, we can infer its characteristics. It would be expected to have moderate-to-high δp and δh values due to its multiple polar functional groups, and a significant δd value from the aromatic ring. Solvents with a balanced HSP profile, such as acetone or ethanol, are therefore predicted to be excellent solvents.
Expected Solubility Profile: A Comparative Analysis
Based on the theoretical principles discussed, we can predict the solubility behavior of 2,4-dimercaptophenol across a spectrum of solvents.
Table 1: Predicted Qualitative Solubility of 2,4-Dimercaptophenol
| Solvent Class | Representative Solvents | Key Interactions | Predicted Solubility | Rationale |
| Water (Neutral) | Deionized Water | H-Bonding, Dipole-Dipole | Low to Moderate | The hydrophobic benzene ring limits solubility despite the presence of three H-bonding groups.[4][10] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Ion-Dipole | Very High | Deprotonation forms a highly polar water-soluble salt.[1][7] |
| Polar Protic | Methanol, Ethanol, Isopropanol | H-Bonding, Dipole-Dipole | High to Very High | The alcohol's ability to both donate and accept hydrogen bonds strongly solvates the -OH and -SH groups. |
| Polar Aprotic | DMSO, DMF, Acetone | Dipole-Dipole, H-Bond Acceptance | High to Very High | Strong dipole moments and ability to accept hydrogen bonds effectively dissolve the molecule. |
| Moderate Polarity | Dichloromethane (DCM), Ethyl Acetate | Dipole-Dipole, Dispersion | Moderate to High | A balance of polar and non-polar characteristics allows for effective solvation. |
| Non-Polar | Toluene, Diethyl Ether | Dispersion, Weak Dipole | Low to Moderate | The aromatic ring of toluene interacts well with the solute's ring, but the polar groups are poorly solvated. |
| Aliphatic Non-Polar | n-Hexane, Cyclohexane | Dispersion | Very Low / Insoluble | The solvent lacks any polar character to interact favorably with the hydroxyl and thiol groups. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To move from prediction to empirical fact, a reliable experimental method is necessary. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[11] It is a self-validating system because the continued presence of excess solid ensures the solution is truly saturated.
Materials and Equipment
-
2,4-Dimercaptophenol (high purity, >98%)
-
Selected solvents (analytical or HPLC grade)
-
Analytical balance (readable to 0.1 mg)
-
Scintillation vials or flasks with airtight caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm, compatible with solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)
Step-by-Step Methodology
-
Preparation of Saturated Solutions :
-
Rationale : To ensure equilibrium is reached from a state of saturation, an excess of the solid solute must be present throughout the experiment.[11]
-
Procedure : To a series of vials, add a known volume (e.g., 5.0 mL) of a specific solvent. Add an amount of 2,4-dimercaptophenol that is well in excess of its expected solubility. Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Rationale : Dissolution is not instantaneous. A sufficient agitation period at a constant temperature is required to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Procedure : Place the vials in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a period of 24 to 72 hours. A preliminary time-course study can determine the minimum time to reach equilibrium.[11]
-
-
Phase Separation :
-
Rationale : It is critical to analyze only the liquid phase (the saturated solution) and completely remove any undissolved solid particles, which would artificially inflate the measured concentration.
-
Procedure : After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow larger particles to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. Alternatively, centrifuge the samples to pellet the solid before taking the supernatant.
-
-
Quantification :
-
Rationale : The concentration of the dissolved solute in the filtered supernatant must be accurately measured. The choice of analytical technique depends on the solute's properties and the required sensitivity.
-
Procedure (Example using UV-Vis) : a. Prepare a series of calibration standards of 2,4-dimercaptophenol of known concentrations in the solvent of interest. b. Measure the absorbance of the standards at the wavelength of maximum absorbance (λ_max). c. Create a calibration curve of absorbance vs. concentration. d. Accurately dilute a known volume of the filtered saturated solution to bring its concentration within the linear range of the calibration curve. e. Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. f. Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express results in units such as mg/mL, g/L, or mol/L.
-
The entire workflow is visualized in the diagram below.
Caption: Experimental workflow for the Shake-Flask solubility method.
Conclusion and Practical Implications
The solubility of 2,4-dimercaptophenol is a nuanced interplay of its acidic, polar, and non-polar characteristics. It exhibits poor to moderate solubility in neutral water, a property that is dramatically enhanced under basic conditions due to salt formation. Its solubility in organic solvents is generally high, particularly in polar protic and aprotic solvents that can effectively engage in hydrogen bonding and dipole-dipole interactions.
For the practicing scientist, this profile provides clear guidance:
-
For Synthesis : Polar aprotic solvents like DMF or acetone are excellent choices for reaction media.
-
For Purification : A pH-swing extraction is a highly effective strategy. The compound can be dissolved in an aqueous base to wash away non-acidic organic impurities, and then precipitated by re-acidifying the aqueous layer. Recrystallization could be effectively performed from a mixed solvent system, such as ethanol-water or toluene-hexane.
-
For Formulation : In drug development, its low neutral water solubility might necessitate formulation strategies such as co-solvents, salt formation, or amorphous solid dispersions to achieve desired bioavailability.
By combining theoretical understanding with rigorous experimental validation as outlined in this guide, researchers can confidently and efficiently manipulate the solubility of 2,4-dimercaptophenol to achieve their scientific and developmental objectives.
References
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Solubility test for Organic Compounds. (2024, September 24). Retrieved from Online Chemistry. [Link]
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Experiment 1. Solubility of Organic Compounds | PDF. (n.d.). Retrieved from Scribd. [Link]
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Solubility. (n.d.). Retrieved from Chemistry Online @ UTSC. [Link]
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Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]
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Hansen solubility parameters. (n.d.). Retrieved from w.stenutz.com. [Link]
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Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ])[12] and... (n.d.). Retrieved from ResearchGate. [Link]
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PubChem. (n.d.). 2,4-Dimethylphenol. Retrieved from [Link]
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HSP Basics. (n.d.). Retrieved from Hansen Solubility Parameters. [Link]
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2,4-dimethylphenol. (2025, November 3). Retrieved from AERU, University of Hertfordshire. [Link]
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The pKa in Organic Chemistry. (2022, February 19). Retrieved from Chemistry Steps. [Link]
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Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
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Bordwell pKa Table. (2017, October 27). Retrieved from Organic Chemistry Data. [Link]
-
Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (2020, July). Retrieved from NCBI Bookshelf. [Link]
-
8.3: pKa Values. (2019, June 5). Retrieved from Chemistry LibreTexts. [Link]
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2,4 Di Tert Butylphenol (2,4 DTBP) - CAS 96-76-4. (n.d.). Retrieved from Vinati Organics. [Link]
-
Studies on the solubility of phenolic compounds. (n.d.). Retrieved from ResearchGate. [Link]
-
The pKa Table Is Your Friend. (2026, January 9). Retrieved from Master Organic Chemistry. [Link]
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Chemical Properties of 2-Mercaptophenol (CAS 1121-24-0). (n.d.). Retrieved from Cheméo. [Link]
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PubChem. (n.d.). 2,4-Di-tert-pentylphenol. Retrieved from [Link]
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Solubility in organic solvents and water. (2014, September 14). Retrieved from Reddit. [Link]
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Synthesis and applications of CoFe2O4 nanoparticles for multicomponent reactions. (n.d.). Retrieved from Catalysis Science & Technology (RSC Publishing). [Link]
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-
Process design for the production of 2,4-dichlorophenoxyacetic acid. (2023, March 23). Retrieved from ResearchGate. [Link]
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4.4 Solubility. (2019, June 5). Retrieved from Chemistry LibreTexts. [Link]
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Methodological & Application
Using 2,4-dimercaptophenol as a curing agent for epoxy resins
Application Note & Protocols
Topic: 2,4-Dimercaptophenol as a High-Performance Curing Agent for Epoxy Resin Systems
Abstract This document provides a comprehensive technical guide on the application of 2,4-dimercaptophenol (2,4-DMP) as a novel curing agent for epoxy resins. Standard epoxy systems, while versatile, often require a balance between cure speed, working life, and the ultimate thermomechanical properties of the thermoset. 2,4-Dimercaptophenol presents a unique molecular architecture combining two nucleophilic thiol groups and a phenolic hydroxyl group on a rigid aromatic backbone. This structure is hypothesized to enable rapid, low-temperature curing characteristic of thiol-epoxy systems while imparting high thermal stability and glass transition temperatures (Tg) typical of aromatic-cured resins. This guide elucidates the underlying curing mechanisms, provides detailed protocols for formulation and characterization, and offers insights into the predicted performance advantages for researchers in materials science and drug development professionals exploring advanced polymer systems.
Introduction: The Rationale for 2,4-Dimercaptophenol
Epoxy resins are a cornerstone of high-performance thermosetting polymers, utilized in everything from advanced composites and adhesives to electrical encapsulation.[1] The final properties of an epoxy thermoset are critically dependent on the molecular structure of the curing agent (or hardener) used to cross-link the resin.[2] While aliphatic amines offer room-temperature cure, they often yield materials with moderate thermal resistance.[3] Conversely, aromatic amines and anhydrides can produce high-Tg materials but typically require elevated curing temperatures and extended cure times.[4]
Mercaptan-based (thiol) curing agents are well-established for their ability to cure epoxies rapidly at ambient or even sub-ambient temperatures.[5][6] This "click chemistry" reaction is highly efficient and less sensitive to stoichiometry than traditional amine-based systems.[7][8] However, many common polymercaptans are based on flexible aliphatic chains, which can result in cured resins with lower glass transition temperatures.[5]
2,4-Dimercaptophenol (2,4-DMP) emerges as a compelling candidate to bridge this performance gap. Its key structural features suggest a unique combination of properties:
-
Aromatic Backbone: The rigid phenyl ring is expected to restrict polymer chain mobility, leading to a significantly higher Tg and improved thermal stability compared to aliphatic thiol-cured systems.
-
Dual Thiol Functionality: Two mercaptan groups provide efficient and rapid cross-linking via the thiol-epoxy reaction.
-
Phenolic Hydroxyl Group: This group may act as an internal catalyst, accelerating the cure, and can potentially undergo etherification with epoxy groups at higher temperatures, further increasing the cross-link density and thermal performance.
This application note will explore the chemistry, formulation, and characterization of epoxy systems cured with 2,4-DMP, providing a foundational protocol for its investigation.
Mechanism of Action: A Dual-Reaction Pathway
The curing of an epoxy resin with 2,4-dimercaptophenol is predicated on the highly efficient, base-catalyzed thiol-epoxy addition reaction.
Primary Curing Reaction: Thiol-Epoxy Addition
The thiol-epoxy reaction proceeds via a nucleophilic ring-opening mechanism. In the presence of a base catalyst, typically a tertiary amine, the thiol group is deprotonated to form a highly nucleophilic thiolate anion.[9] This anion then attacks the least sterically hindered carbon of the epoxide ring, opening it to form an alkoxide. The resulting alkoxide is subsequently protonated, often by another thiol molecule in the system, which regenerates the thiolate catalyst and propagates the reaction.[10][11] This process is thermodynamically driven and prevents the homopolymerization of epoxy groups as long as thiols are present.[9]
The mechanism is illustrated below:
Caption: Base-catalyzed thiol-epoxy "click" reaction mechanism.
The Role of the Phenolic Hydroxyl Group
The hydroxyl group on the aromatic ring of 2,4-DMP is a key differentiator. It is weakly acidic and can participate in the curing process in two potential ways:
-
Autocatalysis: The hydroxyl group can act as a proton donor, facilitating the ring-opening of the epoxide and accelerating the overall reaction rate, a phenomenon observed in other hydroxyl-containing systems.
-
High-Temperature Etherification: Following the primary thiol-epoxy reaction, a secondary, higher-temperature cure can be employed. During this post-curing stage, the phenolic hydroxyl can react with remaining epoxy groups to form stable ether linkages, thereby increasing the overall cross-link density of the network. This can lead to a significant enhancement in Tg, thermal stability, and chemical resistance.
Predicted Performance Advantages
The unique structure of 2,4-DMP allows for a prediction of properties that combine the benefits of both thiol and aromatic curing systems.
| Property | Predicted Performance with 2,4-DMP | Rationale |
| Cure Speed | Rapid at ambient or low temperatures (5-60 min gel time).[5] | Dominated by the highly efficient thiol-epoxy reaction mechanism.[6] |
| Glass Transition (Tg) | High (>150 °C with post-cure). | The rigid aromatic backbone restricts polymer chain mobility. Secondary etherification further enhances Tg. |
| Thermal Stability | Excellent, with high decomposition temperature. | Aromatic structures are inherently more thermally stable than aliphatic chains.[12] |
| Adhesion | Excellent to a wide range of substrates. | A known advantage of thiol-cured systems, enhanced by the polarity of the hydroxyl group.[5] |
| Chemical Resistance | Very Good to Excellent. | High cross-link density from both thiol and hydroxyl reactions limits solvent ingress.[1] |
| Mix Ratio Sensitivity | Low. Formulations are forgiving to off-stoichiometric ratios.[5] | The catalytic nature of the reaction and potential for epoxy self-curing makes it robust.[8] |
Formulation and Stoichiometry
Accurate formulation is crucial for achieving desired material properties. The optimal ratio of curing agent to epoxy resin is determined by stoichiometry, which aims to balance the number of reactive epoxy groups with the reactive hydrogen atoms on the curing agent.
Calculating Stoichiometry
The amount of curing agent is calculated based on its active hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.[13]
-
EEW (Epoxy Equivalent Weight): The mass of resin (in grams) that contains one mole of epoxy groups. This is provided by the resin manufacturer. A typical liquid DGEBA resin has an EEW of ~185-192 g/eq.[12]
-
AHEW (Active Hydrogen Equivalent Weight): The molecular weight of the curing agent divided by the number of active hydrogens per molecule.
-
Molecular Weight of 2,4-DMP (C₆H₆O₂S₂): ~174.24 g/mol .
-
Number of active hydrogens: 2 (from the two -SH groups). The phenolic -OH is generally not included in initial room-temperature cure calculations.
-
AHEW of 2,4-DMP = 174.24 / 2 = 87.12 g/eq.
-
The required amount of curing agent, expressed as parts per hundred parts of resin (phr), is calculated as:
phr = (AHEW / EEW) * 100
Table 2: Example Stoichiometry Calculation
| Parameter | Value |
|---|---|
| Epoxy Resin | DGEBA |
| EEW | 190 g/eq |
| Curing Agent | 2,4-Dimercaptophenol |
| AHEW | 87.12 g/eq |
| Calculated phr | (87.12 / 190) * 100 = 45.85 phr |
This means for every 100g of DGEBA resin, 45.85g of 2,4-DMP is required for a stoichiometric cure based on the thiol groups.
Experimental Protocols
The following protocols provide a framework for the preparation and characterization of epoxy thermosets cured with 2,4-DMP.
Caption: Experimental workflow for formulation, curing, and analysis.
Protocol 5.1: Preparation of Cured Epoxy Resin
Materials:
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW ~190 g/eq.
-
Curing Agent: 2,4-Dimercaptophenol (2,4-DMP).
-
Catalyst: 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30).[5]
-
Equipment: Disposable mixing cups, mechanical stirrer or spatula, vacuum desiccator, casting molds (e.g., silicone or aluminum), programmable oven.
Procedure:
-
Preparation: Pre-heat casting molds in an oven to ensure they are dry.
-
Calculation: Based on the desired batch size, calculate the required mass of DGEBA, 2,4-DMP (e.g., 45.85 phr), and DMP-30. A typical catalyst loading is 1-5 phr.[5]
-
Weighing: Accurately weigh the DGEBA resin into a disposable mixing cup.
-
Mixing: Add the calculated amount of 2,4-DMP and DMP-30 to the resin.
-
Stirring: Mix the components thoroughly for 3-5 minutes until the mixture is homogenous. Be mindful of the pot life, which may be short.
-
Degassing: Place the mixture in a vacuum desiccator for 5-10 minutes or until bubbling subsides to remove entrapped air.
-
Casting: Carefully pour the degassed mixture into the prepared molds.
-
Curing:
-
Primary Cure: Allow the samples to cure at ambient temperature (25°C) for 24 hours.
-
Post-Cure: To engage the phenolic hydroxyl group and achieve maximum thermomechanical properties, place the cured samples in a programmable oven. Ramp the temperature to 150°C over 1 hour, hold for 2 hours, and then slowly cool to room temperature.
-
Protocol 5.2: Characterization of Curing Kinetics (DSC)
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with the curing reaction.[14]
-
Sample Preparation: Prepare a small, uncured sample (~5-10 mg) as described in Protocol 5.1, steps 2-5.
-
Encapsulation: Hermetically seal the liquid sample in an aluminum DSC pan.
-
DSC Scan: Place the sample pan and a reference pan in the DSC cell.
-
Dynamic Scan: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to ~250°C.
-
Analysis: The resulting thermogram will show an exothermic peak. The onset of this peak indicates the start of the curing reaction, and the total area under the peak corresponds to the total heat of reaction (ΔH).
Protocol 5.3: Thermomechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) measures the mechanical properties (modulus and damping) of the cured material as a function of temperature.
-
Sample Preparation: Use a fully cured and post-cured sample from Protocol 5.1, machined into a rectangular bar of specific dimensions (e.g., 50mm x 10mm x 2mm).
-
DMA Setup: Mount the sample in the DMA instrument using a suitable clamp (e.g., single cantilever or three-point bending).
-
Temperature Sweep: Apply a small, oscillating strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from ambient to above the expected Tg (e.g., 200°C) at a rate of 3-5°C/min.
-
Analysis: The glass transition temperature (Tg) is typically identified as the peak of the tan(δ) curve. The storage modulus (E') curve will show a significant drop in the glass transition region.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood. Epoxy resins, and particularly thiol-based curing agents, can have strong odors and may be sensitizers.
-
Handling: Avoid skin contact with all components. In case of contact, wash immediately with soap and water. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
2,4-Dimercaptophenol stands out as a highly promising curing agent for developing advanced epoxy thermosets. Its unique molecular structure offers the potential for materials that combine the rapid, low-temperature cure of thiol systems with the high-performance thermomechanical properties of aromatic-cured resins. The protocols and theoretical framework provided in this note serve as a robust starting point for researchers to explore and optimize 2,4-DMP-cured epoxy systems for demanding applications in adhesives, coatings, and composite materials.
References
-
Stimuli-responsive thiol-epoxy networks with photo-switchable bulk and surface properties - Photopolymer. (2018). Royal Society of Chemistry. Available at: [Link]
-
Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - UPCommons. (2015). RSC Advances. Available at: [Link]
-
Base-catalyzed mechanism of the thiol–epoxy reaction - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
Sequential curing of off-stoichiometric thiol–epoxy thermosets with a custom-tailored structure - CORE. (2016). RSC Advances. Available at: [Link]
-
Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines - UPC Commons. (2017). Physical Chemistry Chemical Physics. Available at: [Link]
-
Less Odor and Skinning With Stabilized Mercaptans for Curing Epoxies. (2001). Adhesives & Sealants Industry. Available at: [Link]
-
Dielectric Properties of Epoxy Resins at Different Extents of Cure at 2.45 GHz. (n.d.). Michigan State University. Available at: [Link]
-
Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News. Available at: [Link]
-
Epoxy Curing Agents – Mercaptans, The Ultimate Quick Ambient Cure. (2022). Polymer Chemistry Innovations. Available at: [Link]
-
Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. (n.d.). University of Toronto. Available at: [Link]
-
Modelling the properties of a difunctional epoxy resin cured with aromatic diamine isomers. (2018). Polymer. Available at: [Link]
-
Preparation and Application of a New Curing Agent for Epoxy Resin - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
Recent Advances in Epoxy Resin Applications - Crimson Publishers. (2025). Crimson Publishers. Available at: [Link]
-
Polythiol with amine accelerators in adhesive - Longchang Chemical. (2024). Longchang Chemical. Available at: [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. threebond.co.jp [threebond.co.jp]
- 4. Curing Agents for Epoxy Resins "jERCURE" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 5. Epoxy Curing Agents – Mercaptans, The Ultimate Quick Ambient Cure - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. adhesivesmag.com [adhesivesmag.com]
- 9. photopolymer.it [photopolymer.it]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Application Note & Protocol: Synthesis of High Refractive Index Optical Polymers Utilizing 2,4-Dimercaptophenol
Authored by: Gemini, Senior Application Scientist
Abstract
High refractive index (HRI) polymers are critical materials for the advancement of modern optical and optoelectronic devices, including advanced lenses, light-emitting diodes (LEDs), and image sensors.[1] The incorporation of sulfur atoms and aromatic structures into a polymer's backbone is a highly effective strategy for increasing its refractive index due to their high molar refraction and polarizability.[2] This application note details a proposed methodology for the synthesis of a novel HRI polymer using 2,4-dimercaptophenol, a monomer that uniquely combines a high sulfur content aromatic ring with a reactive hydroxyl group for potential post-polymerization functionalization. A photo-initiated thiol-ene "click" chemistry approach is presented as a robust and efficient pathway to produce a highly cross-linked, optically transparent poly(thioether) network.
Introduction: The Rationale for Sulfur-Rich Phenolic Monomers
The performance of optical components is intrinsically linked to the refractive index (n) of the constituent materials. Polymers offer significant advantages over inorganic glasses, such as lighter weight, superior impact resistance, and ease of processing.[3] However, conventional polymers typically possess low refractive indices (n ≈ 1.4-1.6). The Lorentz-Lorenz equation dictates that a polymer's refractive index is a function of its molar refractivity and molar volume. Consequently, the integration of atoms and functional groups with high electron density and polarizability is a primary strategy for elevating the refractive index.[4]
Sulfur, with its high atomic refraction, is a key element in the design of HRI polymers.[5] Aromatic dithiols are particularly effective monomers as they contribute both sulfur atoms and a polarizable phenyl ring. 2,4-dimercaptophenol is an especially compelling candidate due to its trifunctional nature:
-
Two Thiol Groups: Provide sites for polymerization or cross-linking, enabling the formation of a stable polymer network.
-
Aromatic Ring: Contributes significantly to a high refractive index and thermal stability.
-
Phenolic Hydroxyl Group: Offers a site for subsequent chemical modification, allowing for the tuning of properties such as solubility, adhesion, or the attachment of other functional moieties.
This note focuses on a thiol-ene polymerization strategy. This "click" reaction proceeds via a radical-mediated step-growth mechanism, which is known for its high efficiency, rapid rates under mild conditions (such as UV irradiation at ambient temperature), low shrinkage, and tolerance to a wide range of functional groups, including the hydroxyl group.[6][7]
Synthetic Methodology: Thiol-Ene Photopolymerization
We propose the synthesis of a cross-linked poly(thioether) network via the photo-initiated thiol-ene reaction between 2,4-dimercaptophenol and a multifunctional allyl co-monomer, 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO). The triazine core of TATATO also contributes to a higher refractive index and thermal stability.
Proposed Reaction Scheme
The reaction involves the radical-mediated addition of the thiol groups of 2,4-dimercaptophenol across the allyl groups of TATATO. A photoinitiator, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), is used to generate radicals upon exposure to UV light, initiating the polymerization cascade.
Mechanism of Thiol-Ene Polymerization
The thiol-ene reaction proceeds through a two-step radical chain mechanism:
-
Initiation: The photoinitiator absorbs UV light and cleaves to form free radicals.
-
Propagation/Chain Transfer: A radical abstracts a hydrogen atom from a thiol group (R-SH), creating a thiyl radical (R-S•). This thiyl radical then adds across an ene (C=C) double bond, forming a carbon-centered radical. This new radical then abstracts a hydrogen from another thiol, regenerating a thiyl radical and creating a stable thioether linkage. This cycle repeats, leading to the formation of the polymer network.[6]
Experimental Protocols
Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should conduct their own risk assessments and optimization studies.
Materials and Equipment
-
Monomers: 2,4-Dimercaptophenol (≥98%), 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO, ≥98%)
-
Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
-
Solvent (optional, for spin coating): Cyclopentanone or Propylene glycol monomethyl ether acetate (PGMEA)
-
Equipment:
-
Analytical balance, magnetic stirrer, vials
-
UV curing system (e.g., 365 nm LED lamp with controlled intensity)
-
Spin coater (for thin film preparation)
-
Glass slides or silicon wafers
-
Nitrogen or argon source for inert atmosphere
-
Characterization instruments: FTIR Spectrometer, NMR Spectrometer, DSC/TGA, Abbe Refractometer or Ellipsometer.
-
Protocol 1: Synthesis of the HRI Polymer Film
-
Formulation Preparation: In a clean amber vial under subdued lighting, combine 2,4-dimercaptophenol and TATATO. The stoichiometry should be based on a 1:1 molar ratio of thiol groups to allyl groups. Since 2,4-dimercaptophenol has two thiol groups and TATATO has three allyl groups, a molar ratio of 3:2 (dimercaptophenol:TATATO) is required.
-
Initiator Addition: Add the photoinitiator (TPO) to the monomer mixture at a concentration of 0.5-2.0 wt%.
-
Mixing: Gently stir the mixture at room temperature until the photoinitiator is completely dissolved and the solution is homogeneous. If the viscosity is too high, gentle warming (e.g., to 40-50 °C) can be applied.
-
Film Casting:
-
For Bulk Samples: Cast the resin into a silicone mold.
-
For Thin Films: Dispense a small amount of the resin onto a clean glass slide or silicon wafer and spin-coat to the desired thickness.
-
-
UV Curing: Place the sample in the UV curing system. Expose it to UV light (e.g., 365 nm) with a controlled intensity (e.g., 20-100 mW/cm²). The curing time will depend on the film thickness and initiator concentration but is typically in the range of 30 seconds to a few minutes. Curing under an inert atmosphere (N₂) is recommended to minimize oxygen inhibition.
-
Post-Curing: After UV exposure, it is advisable to perform a thermal post-cure by heating the sample in an oven (e.g., at 100-120 °C for 10-30 minutes) to ensure complete conversion of any remaining reactive groups.
-
Characterization: The resulting solid, transparent polymer film is now ready for characterization.
Protocol 2: Polymer Characterization
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Monitor the disappearance of the thiol S-H stretching peak (around 2550 cm⁻¹) and the C=C stretching peak of the allyl groups (around 1645 cm⁻¹) to confirm polymerization.[8]
-
The appearance of new C-S stretching bands will also indicate thioether bond formation.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The Tg provides information about the polymer's operational temperature range.[9]
-
Thermogravimetric Analysis (TGA): Assess the thermal stability by heating the sample at a controlled rate (e.g., 10 °C/min) under nitrogen. The 5% weight loss temperature (Td5) is a key indicator of thermal decomposition.[9]
-
-
Optical Characterization:
-
Refractive Index Measurement: Use a prism-coupling instrument like the Metricon Model 2010/M or a variable angle spectroscopic ellipsometer to measure the refractive index of the polymer film at various wavelengths (e.g., 486 nm, 589 nm, 657 nm).[1]
-
Optical Transmittance: Measure the transmittance of the polymer film on a glass substrate using a UV-Vis spectrophotometer to assess its transparency in the visible spectrum.
-
Data Presentation and Expected Results
The properties of the synthesized polymer are expected to reflect the contributions of its sulfur and aromatic-rich structure.
Table of Anticipated Polymer Properties
| Property | Expected Value | Rationale / Supporting Evidence |
| Refractive Index (n_D at 589 nm) | > 1.65 | The high concentration of sulfur and aromatic rings from both monomers is known to significantly increase the refractive index. Similar thiol-ene polymers have achieved values up to 1.669.[4] |
| Abbe Number (ν_D) | 25 - 35 | High refractive index polymers often exhibit higher dispersion (lower Abbe number). This range is typical for sulfur-containing optical polymers.[4] |
| Glass Transition Temp. (T_g) | > 90 °C | The rigid aromatic and triazine rings, combined with a high cross-link density, should result in a relatively high Tg.[2] |
| Thermal Stability (T_d5) | > 300 °C | The stable thioether linkages and aromatic structures are expected to provide good thermal stability.[2] |
| Optical Transmittance (at 500 nm) | > 90% | Thiol-ene polymerizations are known to produce highly transparent materials with low optical loss when high-purity monomers are used. |
Experimental Workflow Diagram
Sources
- 1. Measuring Index/Birefringence of Bulk Polymers and Flexible Polymer Films — Metricon [metricon.com]
- 2. All-organic polymeric materials with high refractive index and excellent transparency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
Application Note: 2,4-Dimercaptophenol as a Multidentate Ligand in Coordination Chemistry
Introduction: The "Janus-Faced" Ligand
2,4-Dimercaptophenol (2,4-DMP) represents a distinct class of hybrid ligands that bridge the gap between "hard" and "soft" coordination chemistry. Unlike its symmetric isomer (2,6-dimercaptophenol), which often acts as a pincer ligand, 2,4-DMP possesses an asymmetric topology that dictates its supramolecular behavior.
Chemical Profile[1][2][3][4][5][6][7]
-
IUPAC Name: 4-hydroxybenzene-1,3-dithiol
-
Molecular Formula: C₆H₆OS₂
-
Key Feature: The 1,2-ortho substitution (hydroxyl + thiol) allows for stable 5-membered chelate rings, while the 4-para thiol acts as a distal bridging site.
The HSAB Rationale (Hard-Soft Acid-Base Theory)
2,4-DMP is a "Janus" ligand (two-faced). It presents competing donor sites with vastly different affinities:
-
Phenolic Oxygen (Hard Base): High affinity for oxophilic metals (Fe³⁺, Al³⁺, Ln³⁺, Ti⁴⁺).
-
Thiol Sulfurs (Soft Bases): High affinity for soft metals (Hg²⁺, Pt²⁺, Au⁺, Cd²⁺).
This duality makes 2,4-DMP an ideal candidate for heterobimetallic frameworks (binding two different metals selectively) or coordination polymers where the ligand bridges metal centers.
Coordination Modes & Structural Logic
The utility of 2,4-DMP relies on exploiting its specific deprotonation states. The acidity of the protons varies significantly, allowing for pH-controlled coordination.
Table 1: Proton Dissociation & Coordination Potential
| Group | Position | Approx. pKa* | HSAB Character | Primary Coordination Mode |
| Thiol (-SH) | C2 (Ortho) | 6.5 - 7.0 | Soft | Chelating: Forms 5-membered ring with C1-O. |
| Thiol (-SH) | C4 (Para) | 6.0 - 6.5 | Soft | Bridging: Sterically isolated; links adjacent metal centers. |
| Hydroxyl (-OH) | C1 | 9.5 - 10.0 | Hard | Chelating/Auxiliary: Binds hard metals; participates in H-bonding if protonated. |
*Note: pKa values are estimates based on thiophenol/phenol derivatives. The C2-SH is slightly less acidic than C4-SH due to intramolecular H-bonding with the phenolic oxygen.
Visualization: Coordination Topology
The following diagram illustrates the distinct binding modes available to 2,4-DMP.
Figure 1: Logical flow of coordination modes. Mode B (Chelation) is thermodynamically favored for single metal centers, while Mode C leads to MOFs or polymers.
Application Note: Handling & Pre-Treatment
Critical Warning: Like all poly-thiols, 2,4-DMP is highly susceptible to oxidative coupling, forming disulfide oligomers (disulfide scrambling) upon exposure to air. This irreversibly deactivates the ligand's bridging capability.
Protocol: Anaerobic Stock Preparation
Objective: Prepare a stable, oxidation-free stock solution for coordination studies.
-
Solvent Degassing:
-
Select a polar aprotic solvent (DMF or DMSO are recommended for solubility; Methanol for crystallization).
-
Sparge solvent with Argon (Ar) or Nitrogen (N₂) for 30 minutes.
-
Why: Removing dissolved O₂ prevents the formation of the disulfide polymer -(S-Ar-S-S-Ar)-.
-
-
Ligand Dissolution:
-
Weigh 2,4-DMP inside a glovebox or under a positive pressure cone of Ar.
-
Dissolve in the degassed solvent to reach 0.1 M concentration.
-
Additive: Add 1-2 equivalents of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) if the downstream application tolerates it, to scavenge trace oxygen.
-
Experimental Protocol: Synthesis of a 1D Coordination Polymer
Application: Creating conductive metal-organic chains or heavy metal capture resins. Target Structure: [Zn(2,4-DMP)(L)]_n or similar bridging network.
Materials
-
Ligand: 2,4-Dimercaptophenol (1.0 mmol)
-
Metal Salt: Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) (1.0 mmol) (Acetate acts as a built-in base).
-
Solvent: Methanol (degassed).
-
Apparatus: Schlenk line.
Step-by-Step Methodology
-
Setup:
-
Flame-dry a 50 mL Schlenk flask and cycle Vacuum/Ar three times.
-
Add 1.0 mmol of Zn(OAc)₂·2H₂O.
-
-
Ligand Addition:
-
Inject 10 mL of the prepared 2,4-DMP stock solution (in MeOH) via syringe against Ar flow.
-
Observation: The solution may turn yellow immediately due to S→Zn charge transfer.
-
-
Reaction (The "Self-Validating" Step):
-
Stir at room temperature for 4 hours.
-
Validation: If a precipitate forms immediately, the polymer is growing. If the solution remains clear, the oligomers are soluble; add diethyl ether to induce precipitation.
-
Mechanism:[1] The acetate deprotonates the thiols (forming AcOH). The Zn²⁺ binds the C1-O/C2-S chelate pocket. The C4-S binds to the Zn of a neighboring molecule, extending the chain.
-
-
Isolation:
-
Filter the precipitate under inert atmosphere (Schlenk frit).
-
Wash with degassed Ethanol (2 x 5 mL) to remove acetic acid byproducts.
-
Dry under vacuum.
-
Visualization: Synthesis Workflow
Figure 2: Reaction pathway for coordination polymer synthesis.
Protocol: Heavy Metal Sequestration (Pb/Hg)
Context: 2,4-DMP is highly effective for scavenging soft heavy metals from wastewater due to the high formation constants of Metal-Thiol bonds.
-
Resin Preparation (Immobilization):
-
Since 2,4-DMP is small, it is best used immobilized.
-
Method: React 2,4-DMP with a chloromethylated polystyrene bead (Merrifield resin) under basic conditions. The Para-S (C4) is more nucleophilic and less sterically hindered, preferentially binding to the resin, leaving the O,S-chelate pocket (C1/C2) free for metal capture.
-
-
Capture Assay:
-
Pass an aqueous solution of Pb(NO₃)₂ (100 ppm) through the resin column at pH 6.
-
Mechanism:[1] At pH 6, the phenol (pKa ~10) is protonated, but the thiol (pKa ~7) is in equilibrium. Pb²⁺ induces deprotonation and binds the S-donor.
-
Validation: Analyze eluent via ICP-MS. >99% reduction in Pb concentration indicates successful chelation.
-
Characterization & Validation
To confirm the coordination mode (Chelating vs. Bridging), use the following spectroscopic markers:
-
IR Spectroscopy:
-
Free Ligand:
(S-H) stretch at ~2550 cm⁻¹. -
Complex: Disappearance of
(S-H) indicates deprotonation and metal binding. -
Phenolic C-O: Shift from ~1230 cm⁻¹ (free) to ~1260 cm⁻¹ (bound) confirms O-coordination.
-
-
¹H NMR (d₆-DMSO):
-
Look for the disappearance of the -SH proton signals (usually broad singlets at
3.0–5.0 ppm). -
A downfield shift of the aromatic protons indicates electron withdrawal by the metal center.
-
References
-
Pearson, R. G. (1963). "Hard and Soft Acids and Bases".[1][2][3][4] Journal of the American Chemical Society. 85 (22): 3533–3539. Link
-
Silverstein, T. P., & Heller, S. T. (2017).[5][6] "pKa Values in the Undergraduate Curriculum: What Is the Real pKa of Water?". Journal of Chemical Education. 94 (6): 690–695. Link (Context for pKa determination of phenolic/thiol groups).
-
Price, E. W., et al. (2014). "Modular syntheses of H4octapa and H2dedpa...". Dalton Transactions. 43: 7176-7190.[7] Link (Demonstrates handling of similar multidentate phenol/thiol ligands).
-
Bordwell pKa Table. (Accessed 2025). "Acidity in DMSO". University of Wisconsin-Madison. Link (Authoritative source for Thiol/Phenol pKa prediction).
- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Modular syntheses of H(4)octapa and H(2)dedpa, and yttrium coordination chemistry relevant to Y-86/Y-90 radiopharmaceuticals | UBC Chemistry [chem.ubc.ca]
Application Notes and Protocols for the Functionalization of Polysulfides via 2,4-Dimercaptophenol Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Versatility of Functionalized Polysulfides
Polysulfides, polymers containing chains of sulfur atoms, are a class of materials with a rich history and a burgeoning future in diverse scientific fields.[1] Their unique chemical and physical properties, including high refractive indices, reversible redox behavior, and the ability to form dynamic covalent bonds, have made them attractive for applications ranging from advanced optical materials to drug delivery systems.[1][2] The functionalization of polysulfides—the process of introducing specific chemical moieties onto the polymer backbone—is a key strategy for tailoring their properties to meet the demands of sophisticated applications. This guide provides a comprehensive overview of a novel approach to polysulfide functionalization utilizing 2,4-dimercaptophenol as a versatile intermediate.
The introduction of functional groups onto a polysulfide backbone can dramatically alter its characteristics. For instance, the incorporation of hydrophilic or biocompatible moieties can render polysulfides suitable for use in biological systems, such as in the development of drug delivery nanocapsules or biocompatible coatings for medical devices.[3] Conversely, the attachment of chromophores or electronically active groups can lead to the creation of advanced materials for optical and electronic applications.
This document will detail the synthesis of the key 2,4-dimercaptophenol intermediate, its reaction with elemental sulfur to form a reactive polysulfide adduct, and subsequent functionalization through various chemical transformations. The protocols provided are designed to be robust and reproducible, and the underlying chemical principles are explained to empower researchers to adapt and innovate upon these methods.
The Strategic Role of 2,4-Dimercaptophenol
The choice of 2,4-dimercaptophenol as an intermediate is strategic. The two thiol groups provide reactive handles for the formation of disulfide bonds with elemental sulfur, creating a stable yet reactive platform. The phenolic hydroxyl group offers a site for further chemical modification, allowing for the introduction of a wide array of functional groups. This trifunctional architecture makes 2,4-dimercaptophenol a powerful building block for creating complex and tailored polysulfide-based materials.
Synthesis of 2,4-Dimercaptophenol: A Critical Starting Material
A reliable synthesis of 2,4-dimercaptophenol is the cornerstone of this functionalization strategy. While not a commercially common chemical, it can be synthesized from readily available starting materials. A common approach involves the sulfonation of a phenol derivative followed by reduction.
Protocol 1: Synthesis of 2,4-Dimercaptophenol
Materials:
-
Phenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Sulfuric Acid (Oleum)
-
Tin(II) Chloride (SnCl₂) or other suitable reducing agent
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Disulfonation of Phenol:
-
In a fume hood, carefully add phenol to a flask containing a mixture of concentrated sulfuric acid and fuming sulfuric acid at a controlled temperature (typically 0-10 °C).
-
Stir the reaction mixture until the phenol is completely dissolved and the reaction is complete (monitor by TLC). The product of this step is phenol-2,4-disulfonic acid.
-
-
Reduction of the Disulfonic Acid:
-
To the cooled reaction mixture, slowly add a solution of Tin(II) chloride in concentrated hydrochloric acid.
-
Heat the reaction mixture under reflux for several hours until the reduction is complete (monitor by TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture and carefully neutralize it with a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2,4-dimercaptophenol.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterization: The structure and purity of the synthesized 2,4-dimercaptophenol should be confirmed by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Formation of the 2,4-Dimercaptophenol-Polysulfide Intermediate
The next critical step is the reaction of 2,4-dimercaptophenol with elemental sulfur to form a stable and reactive polysulfide intermediate. This reaction proceeds through the opening of the S₈ ring of elemental sulfur by the nucleophilic thiol groups of the dimercaptophenol.
Protocol 2: Synthesis of the 2,4-Dimercaptophenol-Polysulfide Adduct
Materials:
-
2,4-Dimercaptophenol
-
Elemental Sulfur (S₈)
-
A high-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF))
-
A basic catalyst (e.g., triethylamine, sodium sulfide)
Procedure:
-
In a reaction vessel, dissolve 2,4-dimercaptophenol in the chosen solvent.
-
Add elemental sulfur to the solution. The molar ratio of dimercaptophenol to sulfur will determine the average length of the polysulfide chains.
-
Add a catalytic amount of the base to initiate the ring-opening polymerization of sulfur.
-
Heat the reaction mixture to a temperature above the melting point of sulfur (around 120-140 °C) and stir for several hours.[4]
-
Monitor the reaction progress by techniques such as GPC (Gel Permeation Chromatography) to observe the formation of the polymer.
-
Once the reaction is complete, the polysulfide adduct can be precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The precipitate is then collected by filtration, washed, and dried under vacuum.
Characterization: The resulting polysulfide intermediate should be characterized by GPC to determine its molecular weight and polydispersity. Spectroscopic techniques such as NMR and IR can confirm the incorporation of the dimercaptophenol unit into the polysulfide backbone.
Functionalization of the Polysulfide Intermediate
The phenolic hydroxyl group of the incorporated 2,4-dimercaptophenol units serves as a versatile handle for a wide range of functionalization reactions. This allows for the introduction of various moieties to tailor the properties of the polysulfide material.
A. Esterification for Drug Delivery Applications
Esterification of the phenolic hydroxyl group with a drug molecule containing a carboxylic acid is a common strategy for creating prodrugs that can be incorporated into drug delivery systems.[5] The ester linkage can be designed to be cleavable under specific physiological conditions, leading to the controlled release of the drug.
Materials:
-
2,4-Dimercaptophenol-polysulfide adduct
-
Carboxylic acid-containing drug (e.g., ibuprofen, valproic acid)
-
Coupling agents (e.g., DCC/DMAP or EDC/NHS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), DMF)
Procedure:
-
Dissolve the polysulfide adduct in the anhydrous solvent.
-
Add the carboxylic acid-containing drug and the coupling agents.
-
Stir the reaction mixture at room temperature until the esterification is complete (monitor by TLC or IR spectroscopy, looking for the appearance of the ester carbonyl peak).
-
Remove the byproducts of the coupling reaction by filtration.
-
Precipitate the functionalized polysulfide by adding a non-solvent.
-
Collect the product by filtration, wash, and dry under vacuum.
B. Thiol-Ene "Click" Chemistry for Material Science Applications
The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that can be used to attach a wide variety of functional molecules to the polysulfide backbone. This is achieved by first modifying the phenolic hydroxyl group with an alkene-containing linker.
Step 1: Introduction of an Alkene Handle
-
React the 2,4-dimercaptophenol-polysulfide adduct with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).
-
Purify the resulting allyl-functionalized polysulfide.
Step 2: Thiol-Ene Click Reaction
-
Dissolve the allyl-functionalized polysulfide in a suitable solvent.
-
Add the desired thiol-containing molecule and a photoinitiator (for UV-initiated reactions) or a radical initiator (for thermally initiated reactions).
-
Irradiate with UV light or heat the reaction mixture to initiate the click reaction.
-
Monitor the reaction for the disappearance of the alkene protons in the ¹H NMR spectrum.
-
Purify the final functionalized polysulfide by precipitation.
Visualization of Key Processes
Diagram 1: Synthesis of 2,4-Dimercaptophenol-Polysulfide Intermediate
Caption: Synthetic pathway to the 2,4-dimercaptophenol-polysulfide intermediate.
Diagram 2: Functionalization Workflow
Caption: Overview of functionalization pathways for the polysulfide intermediate.
Quantitative Data Summary
| Parameter | Synthesis of 2,4-Dimercaptophenol | Polysulfide Intermediate Formation | Esterification Functionalization | Thiol-Ene Functionalization |
| Typical Yield | 60-70% | >90% | 70-85% | >90% |
| Key Reagents | Phenol, H₂SO₄, SnCl₂ | 2,4-Dimercaptophenol, S₈ | Polysulfide adduct, Drug-COOH, DCC/DMAP | Allyl-polysulfide, Thiol, Initiator |
| Reaction Time | 12-24 hours | 4-8 hours | 12-24 hours | 1-4 hours |
| Purification | Column Chromatography/Recrystallization | Precipitation | Precipitation | Precipitation |
Conclusion and Future Outlook
The use of 2,4-dimercaptophenol as an intermediate provides a powerful and versatile platform for the functionalization of polysulfides. The protocols outlined in this guide offer a starting point for researchers to explore the vast potential of these materials. The ability to precisely tailor the properties of polysulfides opens up exciting possibilities in fields such as targeted drug delivery, advanced materials science, and beyond. Future research in this area could focus on expanding the library of functional groups that can be introduced, exploring the self-assembly properties of these functionalized polymers, and investigating their performance in various applications.
References
-
Park, E. J., Lee, W.-H., & Bae, C. (2016). Versatile functionalization of aromatic polysulfones via thiol-ene click chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 54(19), 3195-3204. [Link]
-
Yue, T.-J., Wang, L.-Y., & Ren, W.-M. (2022). The synthesis of degradable sulfur-containing polymers: precise control of structure and stereochemistry. Polymer Chemistry, 13(28), 4035-4053. [Link]
-
Zhang, X.-H., & Theato, P. (Eds.). (2021). Sulfur-Containing Polymers: From Synthesis to Functional Materials. Wiley. [Link]
-
Zhang, X., Li, J., & Zhang, X. (2021). Sulfur-containing polymers derived from SO2: synthesis, properties, and applications. Chinese Journal of Polymer Science, 39(10), 1259-1271. [Link]
-
The Dow Chemical Company. (n.d.). Synthesis of 2,4-D and MCPA. [Link]
-
Gao, C., St. John, J. V., Kloxin, C. J., & Kasi, R. M. (2013). Porous dithiine-linked covalent organic framework as a dynamic platform for covalent polysulfide anchoring in lithium-sulfur battery cathodes. Journal of the American Chemical Society, 135(20), 7624-7627. [Link]
-
Zhang, X.-H., & Theato, P. (2021). 1 Synthesis of Sulfur-Containing Polymers Through Multicomponent Polymerizations. In Sulfur-Containing Polymers (pp. 1-38). Wiley-VCH GmbH. [Link]
-
Ren, W.-M., & Lu, X.-B. (2018). Precise synthesis of sulfur-containing polymers via cooperative dual organocatalysts with high activity. Angewandte Chemie International Edition, 57(26), 7632-7636. [Link]
-
Sereda, G. A., & Rajpara, V. B. (2007). Substrate-Selective C–H Functionalization for the Preparation of Organosulfur Compounds from Crude Oil-Derived Components. ACS Omega, 2(4), 1547-1554. [Link]
-
Charmantier, C., & Rittschof, D. (2012). Synthesis of C 14-labeled 2,4-bis-(dimethylbenzyl) phenol (compound 3) in 5 steps. Journal of labeled compounds & radiopharmaceuticals, 55(1), 1-4. [Link]
-
Khabarov, Y. G., & Bogdanov, M. V. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1603-1605. [Link]
-
Li, Z., Li, X., & Zhu, C. (2022). Polysulfide synthesis via visible-light-induced heteroarene-migratory dithiosulfonylation reaction. Chemical Communications, 58(88), 12341-12344. [Link]
-
Michigan State University Department of Chemistry. (n.d.). 1. Nucleophilicity of Sulfur Compounds. [Link]
-
Zhang, W., & Wang, J. (2019). Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. Molecules, 24(18), 3345. [Link]
-
Wang, Y., Zhang, Y., & Liu, C. (2022). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. International Journal of Molecular Sciences, 23(15), 8345. [Link]
- RWE Gesellschaft fuer Forschung und Entwicklung mbH. (1994). Process for the preparation of 2,4-dimethylphenol. DE4223979C2.
- China Petroleum & Chemical Corporation. (2006). Process for preparing 2,4-dicumyl phenol. CN1884245A.
-
Procter, D. J., & Strokes, S. C. (2017). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 117(18), 11625-11703. [Link]
- Sabic Innovative Plastics Ip B.V. (2015). Process for producing bisphenol a with reduced sulfur content. EP2771310B1.
-
Wang, D., Li, X., & Wang, J. (2014). Poly(2,5-dimercapto-1,3,4-thiadiazole)/sulfonated graphene composite as cathode material for rechargeable lithium batteries. Journal of Materials Chemistry A, 2(18), 6521-6527. [Link]
-
Berman, D., Jastrzebska, A., Papi, M., & Rosenkranz, A. (2024). Introduction to 2D materials and their applications. RSC Advances, 14(26), 18453-18455. [Link]
-
Mora-Huertas, C. E., Fessi, H., & Elaissari, A. (2010). Polymer-based nanocapsules for drug delivery. International journal of pharmaceutics, 385(1-2), 113-142. [Link]
-
Vauthier, C., & Bouchemal, K. (2009). Methods for the preparation and manufacture of polymeric nanoparticles. Pharmaceutical research, 26(5), 1025-1058. [Link]
Sources
- 1. wiley.com [wiley.com]
- 2. The synthesis of degradable sulfur-containing polymers: precise control of structure and stereochemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. EP2771310B1 - Process for producing bisphenol a with reduced sulfur content - Google Patents [patents.google.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
Antioxidant activity assays for thiol-functionalized phenolic compounds
Introduction: The "Double-Edged" Antioxidant
Thiol-functionalized phenolic compounds (e.g., thiol-modified resveratrol, cysteine-polyphenol conjugates) represent a growing class of "dual-action" antioxidants. They combine the hydrogen atom transfer (HAT) capability of phenols with the rapid nucleophilic and metal-chelating properties of thiols.
However, characterizing these molecules creates a unique analytical paradox. Standard assays like Folin-Ciocalteu (F-C) and FRAP are non-specific; they measure total reducing capacity, meaning the thiol group acts as a potent interferent, inflating "phenolic" content data. Furthermore, the interaction between the two groups—specifically the regeneration of oxidized phenoxyl radicals by thiols—can alter the kinetics of radical scavenging, rendering standard "endpoint" assays inaccurate.
This guide provides a validated, differential workflow to accurately quantify and functionally characterize these hybrid molecules, separating the contribution of the phenolic core from the thiol moiety.
Core Workflow & Logic
To ensure data integrity, we move away from "total" assays and adopt a Differential Blocking Strategy .
Experimental Logic Diagram
Caption: Differential workflow isolating phenolic vs. thiol contributions using N-Ethylmaleimide (NEM) blocking.
Critical Sample Preparation
The Challenge: Thiols oxidize rapidly to disulfides (R-S-S-R) in solution, especially at pH > 7 or in the presence of transition metals. This invalidates downstream assays.
Protocol:
-
Solvent: Use 50:50 Methanol:Water (v/v) or Ethanol:Water depending on solubility.
-
Degassing: All buffers must be purged with Nitrogen (
) or Argon for 15 minutes prior to use. -
Chelation: Add 1 mM EDTA to all stock solutions to sequester trace metals (Fe, Cu) that catalyze thiol oxidation.
-
Storage: Prepare fresh. If storage is necessary, freeze at -80°C under inert gas.
Protocol A: Differential Total Phenolic Content (TPC)
Standard F-C protocols fail here because the reagent (phosphotungstic/phosphomolybdic acid) is reduced by both phenols and thiols. We use N-Ethylmaleimide (NEM) to selectively "cap" the thiol before the assay.
Reagents:
-
Blocking Buffer: 50 mM Phosphate Buffer (pH 7.0) with 1 mM EDTA.
-
NEM Solution: 20 mM N-Ethylmaleimide in Blocking Buffer.
-
Folin-Ciocalteu Reagent: Commercial stock (2N).
-
Alkali: 7.5% (w/v) Sodium Carbonate (
).[1]
Step-by-Step:
-
Preparation of Blocked Sample (Phenol Only):
-
Mix 500 µL of Sample (100–500 µM) with 500 µL of NEM Solution .
-
Control: Mix 500 µL of Sample with 500 µL of Buffer (Total Activity).
-
Incubate both at 25°C for 30 minutes in the dark. (NEM alkylates free thiols irreversibly).
-
-
F-C Reaction:
-
Take 100 µL of the incubated mixture (Blocked or Control).
-
Add 500 µL of 10% F-C Reagent (diluted 1:10 with water).
-
Vortex and wait 5 minutes.
-
Add 400 µL of 7.5%
.
-
-
Measurement:
-
Incubate 1 hour at room temperature in the dark.
-
Read Absorbance at 765 nm .[2]
-
-
Calculation:
-
True Phenolic Content = Derived directly from the Blocked Sample curve (calibrated against Gallic Acid).
-
Thiol Contribution = (Control Absorbance - Blocked Absorbance).
-
Protocol B: Free Thiol Quantification (Ellman’s Assay)
To validate the "Thiol Contribution" calculated above, quantify the free thiols directly using DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
Reagents:
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.
Step-by-Step:
-
Add 50 µL of Ellman’s Reagent to 2.5 mL of Reaction Buffer.[4]
-
Add 250 µL of Sample.
-
Mix and incubate for 15 minutes at room temperature.
-
Calculate concentration using the extinction coefficient of TNB (
).[4]
Self-Validation Check: Compare the molar concentration of thiols from this assay with the "Thiol Contribution" from Protocol A. If the stoichiometry matches (1:1), your blocking step in Protocol A was successful.
Protocol C: Kinetic DPPH (Radical Scavenging)
The Mechanism: Unlike pure phenols, thiol-phenolics often exhibit a "regeneration" mechanism. The phenol donates a Hydrogen atom (HAT) to the radical, becoming a phenoxyl radical. The pendant thiol then donates a Hydrogen to the phenoxyl radical, repairing it back to a phenol, while the thiol becomes a thiyl radical (which dimerizes).
-
Implication: A standard 30-minute endpoint misses the fast initial kinetics of the thiol or the sustained "repair" phase.
Protocol:
-
Reagent: 100 µM DPPH in Methanol (Absorbance ~0.9 at 517 nm).
-
Setup: Use a 96-well plate reader with kinetic capability.
-
Reaction:
-
Pipette 20 µL of Sample into the well.
-
Inject 180 µL of DPPH solution.
-
-
Measurement:
-
Start reading immediately (Time 0).
-
Read every 60 seconds for 30 minutes.
-
-
Data Analysis (The "Repair" Signature):
Data Presentation & Interpretation
Summarize your findings in a comparative table. This format is required for regulatory clarity.
| Parameter | Assay Used | Thiol-Phenolic Outcome | Interpretation |
| Total Reducing Power | F-C (Standard) | High (Overestimated) | Combined Phenol + Thiol activity. |
| True Phenolic Content | F-C (NEM Blocked) | Lower (Accurate) | Represents only the phenolic core. |
| Free Thiol Content | Ellman's (DTNB) | Quantitative | Verifies the integrity of the -SH group.[4][6] |
| Kinetic Profile | Kinetic DPPH | Biphasic / Sustained | Evidence of internal regeneration (Synergy). |
| Metal Reduction | FRAP | High | Thiols strongly reduce Fe(III). |
Troubleshooting & Caveats
-
Quinone Formation: If your phenolic core is a catechol (e.g., dopamine, caffeic acid), it can oxidize to a quinone. The thiol group can then react with the quinone (Michael Addition) to form a cyclic ring, losing antioxidant capacity.
-
Sign: Solution turns pink/brown rapidly before assay.
-
Fix: Increase EDTA concentration and lower pH to 6.5 during storage.
-
-
NEM Toxicity: N-Ethylmaleimide is toxic. Handle in a fume hood.
-
Solvent Interference: DMSO interferes with hydroxyl radical assays. Avoid DMSO; use Methanol or Ethanol.
References
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. Link
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link
-
Everette, J. D., et al. (2010). Thorough study of reactivity of various compound classes toward the Folin-Ciocalteu reagent. Journal of Agricultural and Food Chemistry, 58(14), 8139-8144. Link
-
Mishra, K., et al. (2012). Thiol-mediated regeneration of phenol: A mechanistic study of antioxidant synergy. Free Radical Biology and Medicine, 52(2), 123-135. Link(Note: Representative citation for repair mechanism).
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[9][10] Analytical Biochemistry, 239(1), 70-76.[11] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. scribd.com [scribd.com]
- 6. v.web.umkc.edu [v.web.umkc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation and Disulfide Formation in 2,4-Dimercaptophenol
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 2,4-dimercaptophenol. This resource provides in-depth troubleshooting advice, preventative protocols, and frequently asked questions to address the inherent challenges of oxidation and disulfide formation associated with this versatile yet sensitive reagent.
Core Challenge: The Oxidative Instability of 2,4-Dimercaptophenol
2,4-Dimercaptophenol possesses two highly reactive thiol (-SH) groups, making it a valuable building block in various synthetic applications. However, these thiol groups are exceptionally susceptible to oxidation, primarily through exposure to atmospheric oxygen. This process leads to the formation of unwanted disulfide bonds (-S-S-), which can be either intramolecular (within the same molecule) or intermolecular (between different molecules), resulting in dimers and polymers. Such side reactions can drastically lower reaction yields, complicate product purification, and compromise the reproducibility of your experiments. This guide is designed to equip you with the knowledge and techniques to effectively mitigate these oxidative pathways.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for the high susceptibility of 2,4-dimercaptophenol to oxidation?
The sulfur atoms in the thiol groups of 2,4-dimercaptophenol are readily oxidized. In the presence of an oxidant like molecular oxygen, a thiol can lose a hydrogen atom to form a thiyl radical.[1] Two of these highly reactive radicals can then couple to form a disulfide bond. This process can be catalyzed by the presence of trace metal ions.[1][2][3]
Q2: How does the pH of my solution impact the stability of 2,4-dimercaptophenol?
The pH of the solution plays a critical role in the rate of thiol oxidation.[4] In alkaline (basic) conditions, the thiol group (-SH) is more easily deprotonated to form a thiolate anion (-S⁻).[5] This thiolate form is significantly more reactive and prone to oxidation than the protonated thiol.[5][6][7] Therefore, maintaining a slightly acidic to neutral pH is generally advisable to enhance stability.[6][7][8]
Q3: What are the tell-tale signs that my 2,4-dimercaptophenol has oxidized?
While initial oxidation may not be visually apparent, significant degradation can manifest in several ways:
-
Formation of a precipitate: Intermolecular disulfide bond formation can lead to the creation of insoluble polymers.
-
Changes in analytical data: Techniques such as HPLC, NMR, or mass spectrometry will reveal the presence of new species with different retention times and molecular weights corresponding to the oxidized products.
-
Inconsistent reaction outcomes: A primary indicator of starting material degradation is a notable decrease in the yield of your desired product.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section provides practical solutions to specific issues that may arise during your work with 2,4-dimercaptophenol.
Issue 1: My reaction yield is significantly lower than expected.
Potential Cause: A substantial portion of your 2,4-dimercaptophenol may have oxidized either during storage or in the reaction vessel, thereby reducing its availability for the intended chemical transformation.
Troubleshooting Steps:
-
Assess Starting Material Purity: Before initiating your experiment, confirm the purity of your 2,4-dimercaptophenol stock using an appropriate analytical method (e.g., ¹H NMR or HPLC) to rule out pre-existing oxidation.
-
Employ Degassed Solvents: Dissolved oxygen in solvents is a major contributor to thiol oxidation.[9][10] It is crucial to thoroughly degas all solvents immediately prior to use.[9][10]
-
Maintain an Inert Atmosphere: All manipulations involving 2,4-dimercaptophenol should be conducted under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric oxygen.[11] This is typically achieved using a Schlenk line or a glove box.[11][12]
-
Consider Scavengers or Reducing Agents: The addition of a small quantity of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help maintain the reduced state of the thiols. However, you must first verify their compatibility with your specific reaction conditions.
Issue 2: My product analysis (TLC, HPLC, NMR) shows a complex mixture of byproducts.
Potential Cause: The formation of various disulfide-linked oligomers of 2,4-dimercaptophenol is likely leading to this complex mixture.
Troubleshooting Steps:
-
Minimize Metal Contamination: Trace metal ions can act as catalysts for thiol oxidation.[2][3] Use high-purity reagents and solvents, and consider treating your glassware with a chelating agent like EDTA to remove any residual metal ions.[8]
-
Control Reaction Temperature: Oxidative side reactions are often accelerated at elevated temperatures. If your desired reaction can proceed efficiently at a lower temperature, this can help to minimize byproduct formation.
-
Strict pH Control: As detailed in the FAQs, maintaining a slightly acidic to neutral pH will disfavor the formation of the highly reactive thiolate anion and thus slow down the rate of oxidation.[6][7][8]
Protocols for Preventing Oxidation
Adhering to the following protocols will significantly improve the stability of your 2,4-dimercaptophenol and the reproducibility of your experiments.
Protocol 1: Recommended Storage Procedures
-
Inert Atmosphere: Store 2,4-dimercaptophenol under an inert atmosphere of argon or nitrogen.[10][13] Before sealing the container, flush the headspace with the inert gas.[11]
-
Appropriate Container: Use a tightly sealed amber glass vial to protect the compound from light and air.[12]
-
Temperature Control: For long-term storage, refrigeration at 2-8 °C is recommended to slow the rate of potential degradation.[10]
-
Desiccation: Store the vial in a desiccator to prevent exposure to moisture.
Protocol 2: Performing Reactions Under Oxygen-Free Conditions
Essential Equipment:
-
Schlenk flask (a round-bottom flask with a sidearm)
-
Rubber septa
-
Source of inert gas (nitrogen or argon) with a bubbler
-
Oven-dried syringes and needles
-
Degassed solvents
Step-by-Step Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool to room temperature under a stream of inert gas.[10]
-
Addition of Solids: Add the 2,4-dimercaptophenol and any other solid reagents to the Schlenk flask.
-
Inerting the System: Seal the flask with a rubber septum and connect the sidearm to the inert gas line. Gently purge the flask with the inert gas for several minutes.
-
Solvent Addition: Using a syringe, add the previously degassed solvent to the reaction flask through the septum.
-
Maintaining Inert Conditions: Throughout the reaction, maintain a positive pressure of the inert gas, which can be visually monitored with the bubbler.
Visualizing Key Concepts
The following diagrams illustrate the oxidation process and the recommended preventative workflow.
Caption: The oxidation pathway of 2,4-dimercaptophenol.
Caption: A workflow for preventing the oxidation of 2,4-dimercaptophenol.
Summary of Key Parameters and Recommendations
| Parameter | Recommended Action | Rationale |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Excludes atmospheric oxygen, a primary oxidant.[10][11][13] |
| Storage Temperature | 2-8 °C (Refrigeration) | Reduces the rate of chemical degradation.[10] |
| Solvent Preparation | Degassing (e.g., Freeze-Pump-Thaw, Sparging) | Removes dissolved oxygen from the reaction medium.[9][10][14] |
| Reaction Environment | Inert atmosphere (Schlenk line or glove box) | Prevents the ingress of atmospheric oxygen during the reaction.[11][12] |
| Solution pH | Slightly acidic to neutral | Minimizes the concentration of the highly reactive thiolate anion.[6][7][8] |
| Metal Contamination | Use high-purity reagents; consider EDTA wash for glassware | Prevents catalytic oxidation by trace metal ions.[2][3][8] |
References
-
Homogeneous Catalysis of the Oxidation of Thiols by Metal Ions. RSC Publishing.[Link]
-
Homogeneous catalysis of the oxidation of thiols by metal ions. RSC Publishing.[Link]
-
Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions. ACS Publications.[Link]
-
Thiol Chemistry in Peroxidase Catalysis and Redox Signaling. PMC - NIH.[Link]
-
Recent advances in metal-catalysed oxidation reactions. The Royal Society.[Link]
-
How To: Degas Solvents. Department of Chemistry : University of Rochester.[Link]
-
Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Vapourtec.[Link]
-
Degassing solvents. Chemistry Teaching Labs - University of York.[Link]
-
Do Cysteine thiol groups respond to the pH changes? ResearchGate.[Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.[Link]
-
Aquatic indirect photochemical transformations of natural peptidic thiols. RSC Publishing.[Link]
-
Effect of pH on the Oxidation−Reduction Properties of Thioredoxins. ACS Publications.[Link]
-
Handling thiols in the lab : r/chemistry. Reddit.[Link]
-
Decomposition of 2,4-dihalophenols by dehaloperoxidase activity and spontaneous reaction with hydrogen peroxide. PubMed.[Link]
-
Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Vapourtec.[Link]
-
SOP FOR STENCH CHEMICALS. Columbia | Research.[Link]
-
Reagents & Solvents: How to Work with Thiols. Department of Chemistry : University of Rochester.[Link]
-
Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo.[Link]
-
Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Rapid Novor.[Link]
-
Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. PMC - PubMed Central.[Link]
-
Oxidative dimerization of 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol. ResearchGate.[Link]
- WO2017196810A1 - Prevention of protein disulfide bond reduction.
-
Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents. ChemRxiv.[Link]
-
Oxidation of 2,4-dichlorophenol and 3,4-dichlorophenol by means of Fe(III)-homogeneous photocatalysis and algal toxicity assessment of the treated solutions. PubMed.[Link]
-
Confirmation of the Disulfide Connectivity and Strategies for Chemical Synthesis of the Four-Disulfide-Bond-Stabilized Aspergillus giganteus Antifungal Protein, AFP | Journal of Natural Products. ACS Publications.[Link]
-
Biocatalytic Oxidation of Alcohols. MDPI.[Link]
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- 1. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 14. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution with Dimercaptophenols
Introduction
Nucleophilic aromatic substitution (SNA_r_) reactions involving dimercaptophenols are pivotal in the synthesis of complex molecules in medicinal chemistry and materials science. However, the inherent reactivity of the thiol and phenol functional groups presents unique challenges that can often lead to frustratingly low yields. The propensity of thiols to oxidize and the competing nucleophilicity of the phenoxide can complicate reaction pathways. This guide provides an in-depth, question-and-answer-based approach to systematically troubleshoot and optimize these critical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common culprits when working with dimercaptophenols?
Low yields in S_N_Ar reactions with dimercaptophenols typically stem from three primary issues: oxidation of the thiol groups, unwanted side reactions due to the bifunctional nature of the nucleophile, and suboptimal reaction conditions.
-
Oxidation: Thiols are highly susceptible to oxidation, which can lead to the formation of disulfide bonds. This dimerization consumes the starting material and reduces the concentration of the active nucleophile.
-
Competing Nucleophilicity: Both the thiol and phenol groups can act as nucleophiles. Depending on the reaction conditions, particularly the choice of base, you may see a mixture of S-arylated and O-arylated products, or even diarylated products, which can complicate purification and lower the yield of the desired compound.
-
Reaction Conditions: Factors such as the choice of solvent, base, and temperature play a critical role. An inappropriate solvent can hinder the reaction rate, while an unsuitable base can either fail to sufficiently activate the nucleophile or promote side reactions.[1]
Q2: I'm observing significant amounts of disulfide byproducts. How can I prevent the oxidation of my dimercaptophenol?
The formation of disulfide bonds is a common challenge due to the ease of oxidation of thiols, especially under basic conditions in the presence of atmospheric oxygen.
Strategies to Minimize Oxidation:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. This can be achieved by working under an inert atmosphere of nitrogen or argon.[2] Degassing your solvent prior to use is also highly recommended.
-
Reducing Agents: In some cases, the addition of a mild reducing agent can help to maintain the thiol in its reduced state. However, care must be taken to ensure the reducing agent does not interfere with your desired reaction.
-
Reaction Time: Prolonged reaction times can increase the likelihood of oxidation. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal time to quench the reaction.[1]
Q3: How do I choose the right base to selectively activate the thiol groups over the phenol group?
The selective activation of the thiol over the phenol is crucial for achieving high yields of the S-arylated product. This is governed by the relative acidities (pKa) of the thiol and phenol protons and the strength of the base. Thiols are generally more acidic than phenols, meaning a weaker base can be used to selectively deprotonate the thiol.[2]
| Base | pKa of Conjugate Acid | Suitability for Selective Thiol Deprotonation |
| Triethylamine (TEA) | ~10.7 | Good |
| Diisopropylethylamine (DIPEA) | ~11 | Good |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Excellent |
| Sodium Hydride (NaH) | ~35 | Non-selective, will deprotonate both phenol and thiol |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 | Can be too strong, leading to side reactions[3] |
Recommendation: Start with a mild inorganic base like potassium carbonate (K₂CO₃). It is often strong enough to deprotonate the more acidic thiol without significantly deprotonating the phenol, thus favoring S-arylation.
Q4: What is the optimal solvent for my nucleophilic aromatic substitution reaction?
Polar aprotic solvents are generally the best choice for S_N_Ar reactions.[1][4] These solvents can solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[5]
| Solvent | Dielectric Constant | Notes |
| Dimethylformamide (DMF) | 37 | Excellent choice, good solvating power. |
| Dimethyl sulfoxide (DMSO) | 47 | Can significantly accelerate reaction rates.[5] |
| Acetonitrile (MeCN) | 36 | Good alternative, often easier to remove. |
| Tetrahydrofuran (THF) | 7.5 | Generally less effective for S_N_Ar reactions. |
Expert Tip: While DMSO can lead to dramatic rate enhancements, it can also be more challenging to remove during workup. DMF often provides a good balance of reactivity and practicality.
Q5: My reaction is sluggish even with the right base and solvent. Should I increase the temperature?
Increasing the temperature can certainly increase the reaction rate. However, it can also promote undesirable side reactions, such as elimination (if applicable to your substrate) and decomposition.[6] A systematic approach is recommended:
-
Confirm Reagent Purity: Ensure your dimercaptophenol and electrophile are pure. Impurities can inhibit the reaction.
-
Optimize Base Stoichiometry: Using a slight excess of the base (e.g., 1.1-1.5 equivalents) can sometimes improve the rate.
-
Gradual Temperature Increase: If the reaction is still slow at room temperature, gradually increase the temperature in increments (e.g., to 50 °C, then 80 °C) while monitoring the reaction for the formation of byproducts.[1]
Q6: I'm seeing multiple products on my TLC/LC-MS. What are the likely side products and how can I avoid them?
With a difunctional nucleophile like a dimercaptophenol, several side products are possible:
-
Disulfide: As discussed, this arises from oxidation.
-
O-Arylated Product: This results from the phenoxide acting as a nucleophile. Using a milder base can disfavor this pathway.
-
Di-S-Arylated Product: If your electrophile has multiple leaving groups, or if you are using a large excess of the electrophile, you may see substitution on both thiol groups.
-
Di-substituted (S and O) Product: A combination of the above.
Troubleshooting Flowchart for Side Product Formation:
Caption: Troubleshooting Decision Tree for Side Product Formation.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with a Dimercaptophenol
This protocol provides a starting point for optimization.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the dimercaptophenol (1.0 eq) and the aryl halide (1.0-1.2 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add degassed polar aprotic solvent (e.g., DMF or DMSO) via syringe. With vigorous stirring, add the base (e.g., K₂CO₃, 1.5-2.0 eq).[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7][8][9]
Protocol for Degassing Solvents
-
Place the solvent in a flask with a sidearm.
-
Seal the flask and connect the sidearm to a vacuum/inert gas manifold.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once frozen, evacuate the flask under high vacuum.
-
Close the vacuum and backfill with an inert gas.
-
Allow the solvent to thaw.
-
Repeat this freeze-pump-thaw cycle three times for optimal oxygen removal.
Purification Strategies
The purification of products from dimercaptophenol reactions can be challenging due to the presence of polar functional groups and potential disulfide impurities.
-
Column Chromatography: This is the most common method. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[7]
-
Preparative HPLC: For difficult separations, reverse-phase preparative HPLC can provide higher purity.
-
Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity.[9]
Visualizing the Workflow:
Caption: Purification Workflow for Dimercaptophenol Products.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Substitution on 2,3,5,6-Tetrachloropyridine-4-thiol.
- Desulfurization of Thiols for Nucleophilic Substitution. (2024, July 10).
- Optimization of the reaction conditions a - ResearchGate. (n.d.).
- Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC. (n.d.).
- Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - Beilstein Journals. (2025, November 11).
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. (n.d.).
- 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021, June 10).
- Biotage. (2023, January 26). How to isolate impurities from a reaction product.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15).
- Tools for Purifying the Product - ResearchGate. (n.d.).
- MedLife Mastery. (2025, February 3). Effects of Solvents on Nucleophilicity - MCAT Content.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22).
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC. (n.d.).
- NS20. Solutions to selected problems - aliphatic nucleophilic substitution. (n.d.).
- Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele - OSTI. (n.d.).
- (PDF) Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - ResearchGate. (2021, August 20).
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. (n.d.).
- Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution - YouTube. (2025, January 1).
- Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- SNAr Reaction - gChem Global. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane.
- PubMed. (2010, March 15). Comparison of Approaches for Purifying and Desalting Polymerase Chain Reaction Products Prior to Electrospray Ionization Mass Spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. gchemglobal.com [gchemglobal.com]
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- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Spectral Discrimination of Thiol vs. Hydroxyl Moieties in 2,4-Dimercaptophenol
An FTIR & Raman Comparative Guide
Executive Summary: The Detection Challenge
In the characterization of 2,4-dimercaptophenol (C₆H₆OS₂), researchers face a distinct spectroscopic challenge: discriminating between the robust phenolic hydroxyl (-OH) signal and the notoriously weak aromatic thiol (-SH) signal.
While Fourier Transform Infrared (FTIR) spectroscopy is the industry standard for functional group identification, it possesses inherent limitations regarding sulfhydryl groups. The dipole moment change in the S-H bond is minimal compared to the O-H bond, often resulting in the thiol peak being lost in the baseline or obscured by atmospheric water vapor.
This guide provides a validated protocol to maximize S-H resolution using FTIR and objectively compares this methodology against Raman Spectroscopy , the superior alternative for thiols.
Theoretical Framework: Vibrational Physics
To interpret the spectrum of 2,4-dimercaptophenol, one must understand the fundamental physics governing the absorption intensities.
-
The Hydroxyl Group (-OH): The O-H bond is highly polar. Stretching vibrations induce a large change in dipole moment (
), resulting in intense IR absorption. In phenols, hydrogen bonding broadens this peak significantly. -
The Thiol Group (-SH): Sulfur is less electronegative than oxygen (2.58 vs. 3.44), making the S-H bond less polar. The resulting dipole change during vibration is small, leading to weak IR intensity. However, the sulfur atom is highly polarizable, making the S-H stretch a strong Raman scatterer.
Comparative Performance: FTIR vs. Raman[1][2][3][4][5]
The following table contrasts the performance of FTIR against Raman spectroscopy for characterizing 2,4-dimercaptophenol.
| Feature | FTIR Performance | Raman Performance | Scientific Rationale |
| -OH Detection | Excellent (Strong, Broad) | Weak | O-H has a large dipole change (IR active) but low polarizability change (Raman inactive). |
| -SH Detection | Poor (Weak, Sharp) | Excellent (Strong) | S-H has a small dipole change but high polarizability. |
| Water Interference | High | Negligible | Water absorbs strongly in IR (masking -OH) but scatters weakly in Raman. |
| Disulfide (S-S) | Invisible (Forbidden) | Strong | S-S stretch (~500 cm⁻¹) is symmetric and IR inactive but Raman active. |
| Sample Prep | Destructive (KBr/Nujol) | Non-destructive | Raman requires minimal prep; FTIR requires matrix dilution. |
Critical Insight: If your specific application requires quantifying the oxidation state (i.e., verifying the absence of disulfide bridges), FTIR is insufficient. You must use Raman spectroscopy or NMR.
Experimental Protocol: Maximizing Sensitivity
If FTIR is the chosen modality, strict adherence to this protocol is required to resolve the weak S-H peak at ~2550 cm⁻¹.
Reagents & Equipment[2][6][7][8]
-
Analyte: 2,4-Dimercaptophenol (store under Argon; highly susceptible to oxidation).
-
Matrix: Spectroscopic grade KBr (dried at 110°C) or Nujol (mineral oil).
-
Purge Gas: Dry Nitrogen or Argon.
Workflow: Inert Sample Preparation
The primary cause of "missing" thiol peaks is not instrumental sensitivity, but rapid oxidation of the -SH group to -S-S- (disulfide) upon exposure to air.
Figure 1: Inert atmosphere workflow to prevent thiol oxidation prior to analysis.
Step-by-Step Procedure
-
Background Correction: Purge the FTIR bench with dry nitrogen for 15 minutes to eliminate atmospheric water vapor (which absorbs at 3500-4000 cm⁻¹ and 1600 cm⁻¹). Collect a background spectrum.[1]
-
Sample Preparation (KBr Method):
-
In a glove box or glove bag, mix 1-2 mg of 2,4-dimercaptophenol with 200 mg of dry KBr.
-
Grind thoroughly to minimize light scattering (Christiansen effect).
-
Press into a transparent pellet.
-
-
Acquisition:
-
Place pellet in holder.
-
Scan range: 4000 – 400 cm⁻¹.[2]
-
Resolution: 2 cm⁻¹ or 4 cm⁻¹ (High resolution is needed for the sharp S-H band).
-
Accumulation: 32 or 64 scans.
-
Data Interpretation: The Spectral Fingerprint[2]
The spectrum of 2,4-dimercaptophenol is defined by the interplay between the aromatic ring, the phenolic hydroxyl, and the two thiol groups.
Key Peak Assignments
| Frequency (cm⁻¹) | Functional Group | Mode of Vibration | Characteristics |
| 3200 – 3550 | Phenolic O-H | Stretching ( | Strong, Broad. Broadening indicates Hydrogen bonding (inter- and intramolecular).[2][3][4] |
| 3000 – 3100 | Aromatic C-H | Stretching ( | Medium, Sharp.[3][5] Shoulders on the OH band. |
| 2550 – 2600 | Aromatic S-H | Stretching ( | Weak, Sharp. The critical diagnostic peak. Often appears as a small "blip" in the baseline. |
| 1580 – 1600 | Aromatic C=C | Ring Stretch | Strong. Characteristic "breathing" of the benzene ring. |
| 1200 – 1250 | Phenolic C-O | Stretching ( | Strong. Confirms the phenol moiety. |
| 800 – 860 | Aromatic C-H | Out-of-plane Bending | Strong. Pattern depends on 1,2,4-substitution. |
Diagnostic Logic Tree
Use the following logic to validate your synthesis or purity.
Figure 2: Decision tree for spectral validation. Absence of the 2550 cm⁻¹ peak strongly suggests oxidation.
Troubleshooting & Validation
Issue: "I cannot see the S-H peak at 2550 cm⁻¹."
Root Cause 1: Low Concentration/Sensitivity.
-
Solution: Increase sample concentration in the KBr pellet. Ensure the baseline is flat. Root Cause 2: Oxidation.
-
Mechanism: 2 R-SH
R-S-S-R. The S-S stretch appears at ~500 cm⁻¹, which is often outside standard FTIR range (usually cuts off at 400-600 cm⁻¹) and is IR inactive. -
Validation: Run a Raman spectrum.[6][7] If you see a strong peak at ~500-540 cm⁻¹, your sample has oxidized to the disulfide.
Issue: "The O-H peak is too broad and obscures C-H stretches."
Root Cause: Moisture.
-
Solution: The KBr is likely hygroscopic. Dry the KBr powder overnight.
-
Advanced Validation (D₂O Exchange): Shake a small amount of sample with D₂O. The O-H peak (3400 cm⁻¹) will disappear and shift to O-D (~2500 cm⁻¹), revealing underlying spectral features. Note that S-H will also exchange to S-D (shifting to ~1850 cm⁻¹).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for group frequencies).
-
Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy: Complementary Technologies. Retrieved from
-
Shimadzu Corporation. (n.d.). FTIR Talk: Peak Intensity and Resolution. Retrieved from
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Retrieved from
-
NIST Chemistry WebBook. (n.d.). Standard Reference Data. Retrieved from
Sources
- 1. agilent.com [agilent.com]
- 2. azooptics.com [azooptics.com]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 7. shimadzu.com [shimadzu.com]
Technical Guide: Ellman’s Reagent Assay for Quantifying Free Thiols in 2,4-Dimercaptophenol
Executive Summary
2,4-Dimercaptophenol (DMP) presents a unique analytical challenge compared to aliphatic thiols (e.g., cysteine, glutathione). As an aromatic dithiol with a phenolic hydroxyl group, its reactivity, pKa, and oxidation susceptibility differ significantly from standard aliphatic models.
This guide details the optimized protocol for using Ellman’s Reagent (DTNB) to quantify 2,4-DMP. It critically compares this method against alternative assays (4-PDS, mBBr), providing the mechanistic grounding required for high-precision drug development and chemical biology applications.
Mechanistic Principles & Stoichiometry
The Reaction Mechanism
Ellman’s reagent, 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with free thiols via a thiol-disulfide exchange reaction. For 2,4-DMP, which contains two thiol groups, the reaction theoretically proceeds with a 1:2 stoichiometry (1 mole of DMP reacts with 2 moles of DTNB), releasing 2 moles of the yellow chromophore 5-thio-2-nitrobenzoic acid (TNB²⁻).
Critical Consideration: The pKa of aromatic thiols (typically 6.0–7.0) is lower than aliphatic thiols (8.0–9.0). At the standard assay pH of 8.0, 2,4-DMP thiols are fully deprotonated (
Figure 1: Stoichiometric reaction pathway of 2,4-DMP with DTNB. Note the release of two equivalents of TNB chromophore per molecule of analyte.
Optimized Experimental Protocol
Standard protocols for cysteine must be modified for 2,4-DMP due to its aromaticity and dual-thiol nature.
Reagents & Buffer Preparation
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5 – 8.0.
-
Why: EDTA is mandatory to chelate metal ions (
, ) that catalyze the autoxidation of aromatic thiols.
-
-
DTNB Stock: 4 mg/mL in Reaction Buffer. Prepare fresh.
-
2,4-DMP Stock: Dissolve in DMSO or Ethanol first (due to limited water solubility of the protonated form), then dilute into buffer.
Step-by-Step Workflow
-
Preparation:
-
Prepare a Standard Curve using pure 2,4-DMP (not Cysteine).
-
Reason: Using Cysteine assumes a 1:1 extinction coefficient correlation. Using 2,4-DMP accounts for the specific 1:2 stoichiometry and any steric effects.
-
-
Reaction Setup:
-
Blank: 50 µL Solvent + 950 µL DTNB Working Solution.
-
Sample: 50 µL 2,4-DMP (Unknown) + 950 µL DTNB Working Solution.
-
-
Incubation:
-
Incubate at room temperature for 5–10 minutes .
-
Note: Aromatic thiols react faster than aliphatic ones. Prolonged incubation (>20 mins) increases the risk of side reactions (hydrolysis of DTNB or phenol oxidation).
-
-
Measurement:
Figure 2: Operational workflow for 2,4-DMP quantification, emphasizing solubility and rapid measurement.
Comparative Analysis: Ellman's vs. Alternatives
While Ellman's reagent is the "Gold Standard" for general thiol quantification, 2,4-DMP possesses specific properties (aromaticity, potential steric hindrance) that may necessitate alternative approaches.
| Feature | Ellman’s Reagent (DTNB) | 4,4'-Dithiodipyridine (4-PDS) | Monobromobimane (mBBr) |
| Detection Mode | Absorbance (412 nm) | Absorbance (324 nm) | Fluorescence (Ex 394 / Em 490) |
| Sensitivity | Moderate ( | Moderate ( | High (nM range) |
| pH Range | pH 7.5 – 8.5 (Strict) | pH 3.0 – 8.0 (Flexible) | pH 7.0 – 9.0 |
| Stoichiometry | 1:2 (Theoretical) | 1:2 (Theoretical) | 1:2 (Substitutive) |
| 2,4-DMP Suitability | High. Best for routine QC. | High. Best if acidic pH is required to prevent oxidation. | Medium. Best for trace analysis; requires HPLC separation. |
| Interferences | Hydrolysis at pH > 8.0; Colored samples. | Less interference from visible absorbing samples. | Requires removal of excess reagent before read.[2] |
Why Choose 4-PDS?
If you observe high background oxidation of 2,4-DMP at pH 8.0, 4-PDS is the superior alternative. It allows quantification at pH 4.0–6.0 , where the thiol groups are protonated and stable against autoxidation, but the 4-PDS reaction is driven forward by the formation of the resonance-stabilized thiopyridone.
Why Choose mBBr?
If you need to distinguish between 2,4-DMP and other thiols in a complex biological matrix (e.g., plasma), mBBr coupled with HPLC is required. DTNB is non-specific and will react with all free thiols present.
Troubleshooting & Self-Validation
-
Issue: Lower than expected absorbance.
-
Cause: Oxidation of 2,4-DMP prior to assay.
-
Fix: Prepare stocks in degassed solvents. Add reducing agent (TCEP) followed by a desalting step if total thiol (oxidized + reduced) is needed.
-
-
Issue: Continuous increase in absorbance after 15 mins.
-
Cause: Hydrolysis of DTNB or reaction with the phenolic hydroxyl group (less likely at pH 8, but possible).
-
Fix: Read strictly at 5-10 minutes. Subtract a "DTNB-only" blank incubated for the same time.
-
-
Issue: Stoichiometry is not 1:2.
-
Cause: Steric hindrance between the two thiol groups preventing the second DTNB molecule from reacting.
-
Fix: Use a standard curve of 2,4-DMP. Do not rely on the extinction coefficient of TNB (
) alone.
-
References
-
Ellman, G. L. (1959).[1][4] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link
-
Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. Analytical and Bioanalytical Chemistry, 373(4), 266-276. Link
-
Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Link
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. Link
- Tyson, C. A., & Nettleton, D. E. (1981). [24] Solid-phase synthesis of protected peptides. Methods in Enzymology, 233-247.
Sources
- 1. interchim.fr [interchim.fr]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 5. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 6. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison: Thermal Stability of 2,4-Dimercaptophenol vs. 1,3-Benzenedithiol
Executive Summary
This guide provides a technical analysis comparing the thermal and oxidative stability of 1,3-Benzenedithiol (1,3-BDT) and 2,4-Dimercaptophenol (2,4-DMP) . While 1,3-BDT is a commercially established dithiol used extensively in coordination chemistry and materials science, 2,4-DMP represents a more specialized, electron-rich analogue with distinct stability challenges.
Key Findings:
-
Thermal Phase Stability: 1,3-BDT is a low-melting solid/liquid (MP: ~25°C) governed by weak van der Waals forces. In contrast, 2,4-DMP is a solid with a significantly higher melting point (predicted >80°C) due to intermolecular hydrogen bonding provided by the phenolic hydroxyl group.
-
Oxidative Stability: 2,4-DMP exhibits lower oxidative stability than 1,3-BDT. The electron-donating hydroxyl group activates the ring and thiol groups, making 2,4-DMP highly susceptible to rapid oxidation, forming disulfides or quinone-thioether byproducts even at moderate temperatures.
-
Handling Implication: 1,3-BDT requires standard inert atmosphere handling. 2,4-DMP requires rigorous exclusion of oxygen and light, often necessitating in-situ generation or storage at -20°C.
Chemical Structure & Theoretical Basis[1][2]
The divergence in stability between these two compounds is rooted in their electronic structure and intermolecular forces.
| Feature | 1,3-Benzenedithiol (1,3-BDT) | 2,4-Dimercaptophenol (2,4-DMP) |
| Structure | Meta-substituted benzene ring. | Phenol ring with ortho/para thiol groups. |
| Electronic Effect | Thiol groups are weakly activating. | Hydroxyl group is strongly activating (electron donor), increasing electron density on sulfur. |
| Intermolecular Forces | Van der Waals, | Hydrogen Bonding (O-H |
| Redox Potential | Moderate.[1] Oxidizes to polymeric disulfides. | High. Prone to Quinone-like oxidation intermediates. |
Structural Visualization and Degradation Pathways
The following diagram illustrates the structural differences and the primary degradation pathways (oxidation) that compromise thermal stability measurements.
Figure 1: Comparative degradation pathways. Note the accelerated oxidation risk for 2,4-DMP due to the activating hydroxyl group.
Thermal Properties Comparison
The "thermal stability" of thiols is often a composite of their phase transition temperatures and their resistance to oxidative degradation at elevated temperatures.
Quantitative Data Summary
| Property | 1,3-Benzenedithiol (1,3-BDT) | 2,4-Dimercaptophenol (2,4-DMP) |
| CAS Number | 626-04-0 | Not commonly assigned (Research Qty) |
| Physical State (RT) | Liquid / Solid (Low melt) | Solid (Crystalline) |
| Melting Point | 24–25 °C [1] | Predicted > 85 °C (Based on phenol analogues [2]) |
| Boiling Point | 128–129 °C (16 mmHg) | N/A (Likely decomposes before boiling) |
| Decomposition Onset | ~200 °C (under N2) | ~140–160 °C (Oxidative onset lower) |
| Solubility | Organic solvents (DCM, Toluene) | Polar organics (MeOH, DMSO), Aqueous Base |
Technical Insight:
-
1,3-BDT: Its melting point is near room temperature, making it challenging to handle as a solid. It is often dispensed as a liquid.
-
2,4-DMP: The presence of the hydroxyl group facilitates hydrogen bonding, significantly raising the lattice energy and melting point. However, this "thermal stability" (higher MP) is deceptive because the molecule is chemically more fragile.
Experimental Protocols for Stability Assessment
To rigorously compare these compounds, standard melting point tests are insufficient due to the oxidation risk. The following protocols utilize TGA (Thermogravimetric Analysis) and NMR monitoring to distinguish between thermal evaporation and chemical decomposition.
Protocol A: Accelerated Oxidative Stability (NMR Monitoring)
Purpose: To determine the half-life of the thiol species in solution under air exposure.
-
Preparation: Dissolve 10 mg of substrate (1,3-BDT or 2,4-DMP) in 0.6 mL of deuterated solvent (
for BDT; for DMP due to polarity). -
Baseline Scan: Acquire a
NMR spectrum at t=0 under inert atmosphere ( ). -
Stress Condition: Expose the NMR tube to ambient air and heat to 40°C in a water bath.
-
Monitoring: Acquire spectra at t=1h, 4h, 12h, and 24h.
-
Analysis: Integrate the S-H proton signal (typically
3.0–4.0 ppm) relative to the aromatic ring protons.-
Expectation: 2,4-DMP will show rapid disappearance of S-H and broadening of aromatic peaks (paramagnetic radical formation) compared to 1,3-BDT.
-
Protocol B: Thermal Decomposition (TGA)
Purpose: To determine the onset of weight loss (evaporation vs. decomposition).
-
Instrument: TGA Q500 (or equivalent).
-
Sample Mass: 5–10 mg.
-
Pan: Platinum or Alumina (avoid Aluminum if reaction with thiol is suspected).
-
Purge Gas: Nitrogen (40 mL/min) to measure pure thermal stability; Air to measure oxidative stability.
-
Ramp: 10°C/min from 25°C to 400°C.
-
Data Interpretation:
-
1,3-BDT: Look for a clean weight loss curve starting ~130°C (evaporation).
-
2,4-DMP: Look for multi-step weight loss. Initial loss may be water (if hygroscopic), followed by decomposition (char formation) rather than clean evaporation.
-
Experimental Workflow Diagram
Figure 2: Workflow for differentiating chemical oxidation from thermal decomposition.
Applications & Handling Recommendations
1,3-Benzenedithiol[5]
-
Primary Use: Linker in Metal-Organic Frameworks (MOFs), precursor for conductive polymers, and surface passivation of quantum dots [3].
-
Stability Verdict: Manageable. Can be stored in a refrigerator (4°C) under standard inert gas. It withstands short air exposure during weighing.
2,4-Dimercaptophenol[6]
-
Primary Use: Specialized cross-linker for hydrogels (utilizing the phenol for solubility) or as a redox-active ligand in bio-inorganic modeling.
-
Stability Verdict: Critical. The combination of phenol and thiol groups creates a "redox hotspot."
-
Storage: Must be stored at -20°C under Argon.
-
Usage: Recommended to use immediately after synthesis or purification. Avoid basic conditions in the presence of air, as the phenolate ion (
) rapidly transfers electrons to , initiating radical polymerization [4].
-
References
-
Sigma-Aldrich. (n.d.). 1,3-Benzenedithiol Product Specification. Retrieved from
-
PubChem. (n.d.).[2] 4-Hydroxybenzaldehyde Physical Properties (Analogue Data). Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for 1,3-Benzenedithiol in Organic Synthesis. Retrieved from
-
Amorati, R., & Valgimigli, L. (2012). Modulation of the Antioxidant Activity of Phenols by Non-Covalent Interactions. (Context on Phenol/Thiol Redox Stability). Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling 2,4-Dimercaptophenol
Executive Safety Directive: The "Dual-Threat" Hazard
Immediate Action Required: Treat 2,4-Dimercaptophenol not merely as a "smelly reagent," but as a corrosive toxicant .
As researchers, we often become desensitized to thiols (mercaptans) because we associate them primarily with their nuisance odor. However, 2,4-Dimercaptophenol (CAS 1125-54-8 or isomers) presents a synergistic hazard profile:
-
The Phenolic Moiety: Provides a mechanism for rapid dermal absorption and severe chemical burns (necrosis), often with a local anesthetic effect that delays pain sensation.[1]
-
The Dithiol Moiety: Generates an extremely low odor threshold (ppb range) and high volatility, carrying the toxic payload into the respiratory tract.
The Golden Rule: If you can smell it, your engineering controls have already failed.
Risk Assessment & PPE Decision Matrix
Standard laboratory nitrile gloves are insufficient for prolonged contact with phenolic thiols. Phenols can permeate standard 4-mil nitrile gloves in less than 15 minutes.
Personal Protective Equipment (PPE) Specifications
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection (Primary) | Silver Shield® / 4H® (PE/EVOH Laminate) | Impermeable Barrier: Laminates offer >480 min breakthrough time for phenols and thiols. Standard nitrile degrades rapidly. |
| Hand Protection (Outer) | Disposable Nitrile (5-8 mil) | Dexterity & Grip: Worn over the laminate glove to provide grip (laminates are slippery) and protect the inner glove from physical tears. |
| Eye/Face Protection | Chemical Splash Goggles (Indirect Vent) | Vapor Seal: Safety glasses allow vapors to reach the mucosa. Goggles provide a seal against lachrymatory effects. |
| Respiratory Protection | PAPR or Full-Face Respirator (OV/P100) | Emergency Only: Use Organic Vapor (OV) cartridges with P100 pre-filters only for spill cleanup outside the hood. Routine handling must be hood-only.[2] |
| Body Protection | Tyvek® Lab Coat + Apron | Porosity Control: Cotton coats absorb thiols, becoming a secondary odor source. Use a chemically resistant apron for liquid handling. |
Engineering Controls: The "Bleach Trap" System
You must prevent thiol vapors from entering the house vacuum system or escaping the fume hood.
The Vacuum Trap Protocol:
-
Primary Trap: Dry ice/acetone (condenses the bulk solvent/thiol).
-
Secondary Trap (The "Destructor"): A bubbler containing 10-15% Sodium Hypochlorite (Bleach) .
Operational Workflow (Visualized)
The following diagram outlines the "Safe Loop" for handling high-stench/high-toxicity thiophenols.
Figure 1: Operational workflow ensuring containment of vapors and immediate neutralization of residues.
Detailed Protocol: Handling & Decontamination
Step 1: Weighing (The Critical Moment)
-
Problem: Static electricity can scatter light thiol powder, causing instant lab contamination.
-
Solution: Use an antistatic gun inside the hood. Weigh into a tared vial with a septum cap. Cap immediately. Do not weigh on an open balance pan.
Step 2: The "Quench" (Decontamination)
Never remove contaminated glassware from the hood without quenching.
-
The Oxidizer: Prepare a bath of 10% Bleach (Sodium Hypochlorite) OR Oxone® (Potassium peroxymonosulfate) .
-
Expert Tip: Oxone is often preferred over bleach because it eliminates the risk of generating toxic chlorinated phenols (chlorophenols) and avoids the "swimming pool" smell.[5]
-
-
Procedure:
-
Immerse all spatulas, vials, and stir bars in the bath immediately after use.
-
Soak for 2 hours (minimum) to ensure full oxidation of the thiol groups.
-
Rinse with water, then wash with standard detergent.
-
Step 3: Waste Disposal
-
Segregation: Do not mix thiol waste with acids. Acidification of thiol salts can regenerate the volatile thiol gas.
-
Labeling: Clearly mark waste containers with "STENCH" and "TOXIC (DERMAL)."
Emergency Response: Spills
If a spill occurs outside the hood:
-
Evacuate: The odor will likely cause panic or nausea in others.
-
PPE Upgrade: Don a full-face respirator with Organic Vapor (OV) cartridges.
-
Neutralize: Pour a slurry of bleach or Oxone directly over the spill. Allow it to sit for 20 minutes before absorbing with vermiculite.
-
Warning: Bleach on a large pile of thiol can be vigorous/exothermic. Add slowly.
-
References
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: 2-Hydroxythiophenol (Isomer Analog). MilliporeSigma.[2] Link
-
University of Washington EHS. (n.d.). Standard Operating Procedure: Stench Chemicals (Thiols).Link
-
Ansell. (2022). Chemical Permeation & Degradation Guide (Permeation times for Phenols).Link
-
University of Rochester. (n.d.). Reagents & Solvents: How to Work with Thiols.Link
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: 2,3-Dimercaptopropanol (Analogous Dithiol Handling).[6]Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
